molecular formula C28H29FN6O2 B12377979 HPK1 antagonist-1

HPK1 antagonist-1

Cat. No.: B12377979
M. Wt: 500.6 g/mol
InChI Key: DRNGJPGUKLOJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HPK1 antagonist-1 is a useful research compound. Its molecular formula is C28H29FN6O2 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H29FN6O2

Molecular Weight

500.6 g/mol

IUPAC Name

7-[[6-[(dimethylamino)methyl]-5-(oxan-4-yl)-2-pyridinyl]amino]-4-(7-fluoroimidazo[1,2-a]pyridin-3-yl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C28H29FN6O2/c1-34(2)16-23-19(17-8-11-37-12-9-17)4-6-25(33-23)32-22-5-3-20(21-14-31-28(36)27(21)22)24-15-30-26-13-18(29)7-10-35(24)26/h3-7,10,13,15,17H,8-9,11-12,14,16H2,1-2H3,(H,31,36)(H,32,33)

InChI Key

DRNGJPGUKLOJKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=N1)NC2=C3C(=C(C=C2)C4=CN=C5N4C=CC(=C5)F)CNC3=O)C6CCOCC6

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HPK1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1] Primarily expressed in hematopoietic cells, HPK1 acts as a brake on T-cell receptor (TCR) signaling, thereby maintaining immune homeostasis.[1] In the context of oncology, this function can be detrimental, as it may inhibit the immune system's ability to effectively target and eliminate tumor cells.[1][2] HPK1 antagonists, small molecules that inhibit the kinase activity of HPK1, have emerged as a promising immunotherapeutic strategy to enhance anti-tumor immunity.[3] This guide provides a comprehensive overview of the mechanism of action of HPK1 antagonists, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

HPK1 is a serine/threonine kinase that, upon activation by antigen-presenting receptors on lymphocytes, dampens the downstream signaling cascade. The primary mechanism of action for HPK1 antagonists is the direct inhibition of the HPK1 kinase domain, preventing the phosphorylation of its key substrates. This action disrupts the negative feedback loop that normally curtails T-cell activation, leading to a more robust and sustained immune response.

In T-cells, T-cell receptor (TCR) engagement activates HPK1, which then phosphorylates the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue. This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately causing the ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 dismantles the signaling complex required for T-cell activation. By blocking the kinase activity of HPK1, antagonists prevent the phosphorylation of SLP-76, thereby stabilizing the TCR signalosome and promoting sustained T-cell activation, proliferation, and cytokine production.

HPK1 also plays a negative regulatory role in B-cells and dendritic cells (DCs). In B-cells, HPK1 phosphorylates BLNK (B-cell linker protein), the analog of SLP-76, leading to its degradation and the attenuation of B-cell receptor (BCR) signaling. In dendritic cells, inhibition of HPK1 can enhance the production of pro-inflammatory cytokines, leading to improved T-cell stimulation.

Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and the point of intervention for HPK1 antagonists.

HPK1-mediated negative regulation of TCR signaling.

Quantitative Data for HPK1 Inhibitors

The following table summarizes key quantitative parameters for several representative HPK1 inhibitors. This data is crucial for comparing the potency and efficacy of different compounds.

Compound NameParameterValueSpecies/SystemReference
Sunitinib Ki~10 nMRecombinant full-length human HPK1
IC5015 nMIn vitro kinase assay
Hpk1-IN-33 Ki1.7 nMBiochemical assay
IC50286 nMJurkat (Wild Type) - IL-2 production
IC50>10,000 nMJurkat (HPK1 KO)
NDI-101150 Tumor Growth Inhibition~70%In vivo mouse model (75 mg/kg)
Compound 1 Potent small molecule inhibitor
CompK Potent and selective small molecule inhibitor
HPK1 (general) Apparent ATP Km~4.5 µMHPK1 kinase domain

Experimental Protocols

Accurate assessment of HPK1 antagonist activity is essential for drug development. Below are detailed methodologies for key in vitro and cellular assays.

In Vitro HPK1 Kinase Assay (Luminescence-based)

This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant HPK1. The ADP-Glo™ Kinase Assay is a commonly used platform.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Active recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well low-volume plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Prepare serial dilutions of the HPK1 antagonist in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the diluted antagonist or DMSO vehicle to the wells of a 384-well plate.

  • Enzyme Addition: Prepare a solution of recombinant HPK1 in kinase buffer. Add 2 µL of the enzyme solution to each well, except for "no enzyme" controls.

  • Reaction Initiation: Prepare a master mix containing the kinase substrate (MBP) and ATP. Add 2 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus the HPK1 activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the intracellular activity of HPK1 by quantifying the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Principle: T-cell activation via CD3/CD28 stimulation induces HPK1 activity, leading to the phosphorylation of SLP-76 at Ser376. An HPK1 antagonist will reduce the level of this phosphorylation, which can be quantified using a sandwich ELISA.

Materials:

  • Jurkat T-cells (or primary T-cells)

  • Cell culture medium

  • Anti-CD3/anti-CD28 antibodies for stimulation

  • HPK1 antagonist

  • Cell lysis buffer

  • Sandwich ELISA kit for phospho-SLP-76 (Ser376)

  • Microplate reader

Protocol:

  • Cell Culture: Culture Jurkat T-cells to the desired density.

  • Compound Treatment: Plate the cells and pre-treat with various concentrations of the HPK1 antagonist or vehicle control for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and HPK1.

  • Cell Lysis: After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract proteins.

  • ELISA Procedure:

    • Add cell lysates to the wells of an ELISA plate pre-coated with a capture antibody for total SLP-76.

    • Incubate to allow the binding of SLP-76.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes phospho-SLP-76 (Ser376).

    • Incubate to allow the detection antibody to bind.

    • Wash the wells and add an HRP-conjugated secondary antibody.

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction.

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Data Analysis: Normalize the phospho-SLP-76 signal to total SLP-76 or total protein concentration. Determine the IC50 of the antagonist by plotting the inhibition of SLP-76 phosphorylation against the antagonist concentration.

T-Cell Activation Assay (IL-2 Secretion)

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell effector function, measured by the secretion of Interleukin-2 (IL-2).

Principle: Inhibition of HPK1 enhances T-cell activation, leading to increased production and secretion of cytokines like IL-2.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells

  • Cell culture medium

  • Anti-CD3/anti-CD28 antibodies

  • HPK1 antagonist

  • IL-2 ELISA kit

Protocol:

  • Cell Plating: Plate PBMCs or Jurkat cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the HPK1 antagonist or vehicle control.

  • Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • Incubation: Incubate the cells for 24-48 hours to allow for cytokine secretion.

  • Supernatant Collection: Collect the cell culture supernatant.

  • IL-2 ELISA: Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions to quantify the amount of secreted IL-2.

  • Data Analysis: Plot the IL-2 concentration against the antagonist concentration to determine the EC50 (effective concentration for 50% of maximal response).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of an HPK1 antagonist.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro In Vitro Kinase Assay (IC50 Determination) Lead_Opt->In_Vitro Cellular_Target Cellular Target Engagement (pSLP-76 Assay) In_Vitro->Cellular_Target Selectivity Kinase Selectivity Profiling In_Vitro->Selectivity Cellular_Functional Cellular Functional Assay (IL-2 Secretion) Cellular_Target->Cellular_Functional In_Vivo In Vivo Efficacy Models (Syngeneic Mouse Models) Cellular_Functional->In_Vivo PD_Markers Pharmacodynamic Markers (pSLP-76 in vivo) In_Vivo->PD_Markers

Workflow for HPK1 antagonist development.

Conclusion

HPK1 antagonists represent a compelling strategy in immuno-oncology by targeting a key negative regulator of T-cell function. By inhibiting the kinase activity of HPK1, these molecules prevent the degradation of the crucial adapter protein SLP-76, leading to enhanced and sustained anti-tumor immune responses. The experimental protocols detailed in this guide provide a robust framework for the evaluation and characterization of novel HPK1 antagonists, facilitating the advancement of this promising class of therapeutics into clinical development.

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in T-Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical intracellular checkpoint that negatively regulates T-cell receptor (TCR) signaling.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a brake on T-cell activation, proliferation, and effector function.[3][4] Its inhibitory role has positioned it as a promising therapeutic target in immuno-oncology, with the goal of enhancing anti-tumor immunity by releasing this natural brake.[2] This technical guide provides an in-depth exploration of HPK1's function in T-cell signaling, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

Core Signaling Pathway of HPK1 in T-Cells

Upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated that leads to T-cell activation. HPK1 plays a crucial negative regulatory role in this process. Following TCR stimulation, HPK1 is recruited to the LAT signalosome, a key signaling hub. There, it is activated through phosphorylation by kinases such as Lck and Zap70.

Once active, HPK1 phosphorylates several downstream substrates, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins. The binding of 14-3-3 proteins to phosphorylated SLP-76 leads to the dissociation of the SLP-76 signaling complex from the LAT signalosome, its ubiquitination, and subsequent proteasomal degradation. This effectively dampens the TCR signal, leading to reduced T-cell activation, proliferation, and cytokine production. The kinase activity of HPK1 is essential for this negative regulatory function.

Inhibition of HPK1, either genetically or pharmacologically, prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell response. This enhanced response is characterized by increased proliferation, heightened production of effector cytokines like IL-2 and IFN-γ, and improved cytotoxic T-lymphocyte (CTL) activity.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Antigen Recognition LAT LAT Gads Gads LAT->Gads Zap70 Zap70 Lck->Zap70 Activates Zap70->LAT Phosphorylates HPK1 HPK1 Zap70->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates (S376) pSLP76 pSLP-76 (S376) Downstream Downstream Signaling (e.g., PLCγ1, Erk) SLP76->Downstream 1433 14-3-3 pSLP76->1433 Recruits Ub Ubiquitin Proteasome System pSLP76->Ub Leads to Degradation pSLP76->Downstream Inhibits Gads->SLP76 1433->pSLP76 Binds Inhibition Signal Attenuation Ub->Inhibition Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation

HPK1-mediated negative regulation of TCR signaling.

Quantitative Data on HPK1 Function

The inhibition of HPK1 leads to quantifiable changes in T-cell function. The following tables summarize key findings from various studies.

Table 1: Effect of HPK1 Inhibition on T-Cell Activation Markers

Cell TypeTreatmentMarkerFold Increase (vs. Control)Reference
Human CD4+ T-CellsHPK1 InhibitorCD25Significant Increase
Human CD4+ T-CellsHPK1 InhibitorCD69Significant Increase
Human CD8+ T-CellsHPK1 InhibitorCD25Significant Increase
Human CD8+ T-CellsHPK1 InhibitorCD69Significant Increase
Murine T-CellsHPK1 KnockoutCD25>2-fold

Table 2: Effect of HPK1 Inhibition on Cytokine Production

Cell TypeTreatmentCytokineFold Increase (vs. Control)Reference
Human PBMCsHPK1 InhibitorIFN-γ~2-5
Human PBMCsHPK1 InhibitorIL-2~2-4
Human CD4+ T-CellsHPK1 InhibitorIFN-γSignificant Increase
Human CD4+ T-CellsHPK1 InhibitorIL-2Significant Increase
Murine T-CellsHPK1 KnockoutIL-2>3-fold

Table 3: HPK1 Inhibitor Activity

CompoundTargetAssay TypeIC50Reference
Hpk1-IN-43pSLP-76 (S376)Cellular~10 nM (% Inhibition)
Compound 1HPK1Biochemical0.0465 nM
Compound 1pSLP-76Cellular (ELISA)< 0.02 µM
KHK-6HPK1Biochemical20 nM

Detailed Experimental Protocols

Immunoprecipitation of HPK1 and SLP-76

This technique is used to study the interaction between HPK1 and its substrate SLP-76.

Principle: An antibody specific to a target protein (e.g., SLP-76) is used to pull that protein out of a cell lysate, along with any proteins bound to it (e.g., HPK1). The precipitated proteins are then analyzed by Western blotting.

Materials:

  • Jurkat T-cells or primary human T-cells

  • Stimulating antibodies (e.g., anti-CD3 and anti-CD28)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody for immunoprecipitation (e.g., anti-SLP-76)

  • Protein A/G agarose beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Antibodies for Western blotting (e.g., anti-HPK1, anti-SLP-76)

Procedure:

  • Culture and stimulate T-cells with anti-CD3/CD28 antibodies for the desired time (e.g., 5-15 minutes).

  • Lyse the cells in lysis buffer on ice.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clear the lysate by incubating with Protein A/G agarose beads.

  • Incubate the pre-cleared lysate with the anti-SLP-76 antibody.

  • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

  • Probe the membrane with anti-HPK1 and anti-SLP-76 antibodies to detect the co-immunoprecipitated proteins.

IP_Workflow start Stimulated T-Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip_ab Incubate with anti-SLP-76 Ab preclear->ip_ab capture Capture with Protein A/G Beads ip_ab->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot sds_page->western end Detect HPK1 & SLP-76 western->end Kinase_Assay_Workflow reagents Prepare Master Mix (Buffer, ATP, Substrate) plate Dispense into Microplate reagents->plate inhibitor Add Test Inhibitor or Vehicle plate->inhibitor start_rxn Add HPK1 Enzyme inhibitor->start_rxn incubate1 Incubate (30°C) start_rxn->incubate1 stop_rxn Add ADP-Glo™ Reagent incubate1->stop_rxn incubate2 Incubate (RT) stop_rxn->incubate2 detect Add Kinase Detection Reagent incubate2->detect incubate3 Incubate (RT) detect->incubate3 read Measure Luminescence incubate3->read

References

The Core of HPK1 Antagonism: A Technical Guide to a Novel Immunotherapy Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, mechanism, and evaluation of a representative Hematopoietic Progenitor Kinase 1 (HPK1) antagonist, referred to as Compound K. HPK1 has emerged as a critical intracellular checkpoint inhibitor, and its antagonism presents a promising strategy for enhancing anti-tumor immunity. This document details the quantitative data associated with a potent HPK1 inhibitor, outlines the experimental protocols for its characterization, and visualizes the complex biological pathways and experimental workflows involved.

Introduction to HPK1 and its Role in Immune Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, thereby dampening T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, this negative feedback loop can be disrupted, resulting in a more robust and sustained anti-tumor immune response.

Core Compound Profile: HPK1 Antagonist "Compound K"

Compound K is a potent and selective small molecule inhibitor of HPK1 that has been instrumental in the preclinical validation of HPK1 as an immuno-oncology target.[1][2][3][4] Its characterization has provided a foundational understanding of the therapeutic potential of HPK1 inhibition.

Chemical Structure

The chemical structure of Compound K is presented below.[1]

Chemical Formula: C₂₄H₂₂N₆O₄ Molecular Weight: 458.47 g/mol CAS Number: 2320462-65-3

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound K, providing a clear comparison of its biochemical and cellular activities.

Table 1: In Vitro Potency of Compound K
ParameterAssay TypeValueReference(s)
HPK1 Kinase Inhibition (IC₅₀) Biochemical Assay2.6 nM
pSLP-76 Inhibition in Primary T-cells (IC₅₀) Cellular Assay290 nM
pSLP-76 Inhibition in Mouse Whole Blood (IC₅₀) Cellular Assay~6 µM
Table 2: In Vivo Efficacy of Compound K in Syngeneic Mouse Models
ModelTreatmentEfficacyReference(s)
1956 Sarcoma Compound KSignificant Tumor Growth Inhibition
1956 Sarcoma Compound K + anti-PD-1Enhanced Antitumor Efficacy
MC38 Colon Adenocarcinoma Compound KSignificant Tumor Growth Inhibition
MC38 Colon Adenocarcinoma Compound K + anti-PD-1Enhanced Antitumor Efficacy

Signaling Pathways and Experimental Workflows

Visualizing the biological and experimental frameworks is crucial for understanding the mechanism and evaluation of HPK1 antagonists.

HPK1 Signaling Pathway and Inhibitor Mechanism of Action

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Recruitment HPK1_inactive HPK1 (Inactive) SLP76->HPK1_inactive Recruitment pSLP76 pSLP-76 T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) SLP76->T_Cell_Activation Positive Regulation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Phosphorylation (Ser376) Ub Ubiquitin Ligase pSLP76->Ub Recruitment Proteasome Proteasome pSLP76->Proteasome Ub->pSLP76 Ubiquitination Degradation SLP-76 Degradation Proteasome->Degradation Degradation->T_Cell_Activation Negative Regulation Compound_K Compound K Compound_K->HPK1_active Inhibition

Caption: HPK1 signaling cascade and the inhibitory action of Compound K.

Experimental Workflow: Biochemical Kinase Assay

Biochemical_Kinase_Assay A 1. Prepare Reagents: - Recombinant HPK1 Enzyme - Substrate Peptide - ATP - Compound K (Serial Dilutions) B 2. Reaction Incubation: Incubate HPK1, Substrate, and Compound K at varying concentrations. A->B C 3. Initiate Reaction: Add ATP to start the phosphorylation reaction. B->C D 4. Stop Reaction & Measure: Quench the reaction and measure the ratio of phosphorylated to unphosphorylated substrate (e.g., Caliper Microfluidic Electrophoresis). C->D E 5. Data Analysis: Plot % inhibition vs. log[Compound K] to determine the IC₅₀ value. D->E

Caption: Workflow for determining the biochemical IC₅₀ of an HPK1 inhibitor.

Experimental Workflow: Cellular pSLP-76 Assay

Cellular_pSLP76_Assay A 1. Cell Preparation: Isolate human PBMCs or use a T-cell line (e.g., Jurkat). B 2. Compound Incubation: Pre-incubate cells with serial dilutions of Compound K. A->B C 3. T-Cell Stimulation: Activate TCR signaling with anti-CD3 and anti-CD28 antibodies. B->C D 4. Fix, Permeabilize, and Stain: Fix and permeabilize cells, then stain with fluorescently labeled antibodies for pSLP-76 (Ser376) and T-cell markers. C->D E 5. Flow Cytometry Analysis: Quantify the levels of pSLP-76 in T-cell populations. D->E F 6. Data Analysis: Calculate the IC₅₀ for the inhibition of SLP-76 phosphorylation. E->F

Caption: Workflow for the cellular pSLP-76 phosphorylation assay.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (Caliper-based)

Objective: To determine the direct inhibitory effect of a compound on HPK1 kinase activity.

Methodology: A microfluidic capillary electrophoresis-based assay (e.g., Caliper LabChip) is a common method for this purpose.

Reagents:

  • Recombinant human HPK1 enzyme

  • Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.015% Brij-35, 2 mM DTT)

  • Test compound (e.g., Compound K) serially diluted in DMSO

  • Stop solution (e.g., EDTA)

Procedure:

  • Prepare the kinase reaction mixture containing the HPK1 enzyme and the fluorescently labeled substrate in the kinase reaction buffer.

  • In a multi-well plate, add the test compound at various concentrations. Include positive (DMSO, no inhibitor) and negative (no enzyme) controls.

  • Add the kinase reaction mixture to the wells containing the test compound and incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for HPK1.

  • Allow the reaction to proceed for a set time (e.g., 1-3 hours) at a controlled temperature (e.g., 25°C or 30°C).

  • Stop the reaction by adding the stop solution.

  • Analyze the samples using a microfluidic capillary electrophoresis system. The system will separate and quantify the phosphorylated and unphosphorylated substrate based on differences in their charge and size.

  • The percentage of inhibition is calculated for each compound concentration relative to the controls. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic curve.

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay

Objective: To assess the ability of an inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Methodology: Flow cytometry-based analysis of intracellular pSLP-76.

Cells:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated primary T-cells.

Procedure:

  • Isolate PBMCs from fresh human whole blood using density gradient centrifugation.

  • Pre-incubate the cells with a range of concentrations of the test compound (e.g., Compound K) for a specified time (e.g., 60 minutes) at 37°C.

  • Stimulate the T-cells with soluble or plate-bound anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.

  • After a short stimulation period (e.g., 15 minutes), immediately fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state of the signaling proteins.

  • Permeabilize the cells (e.g., with methanol) to allow intracellular antibody staining.

  • Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody specific for pSLP-76 (Ser376) and antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Acquire the data on a flow cytometer.

  • Gate on the T-cell populations (e.g., CD4+ and CD8+ T-cells) and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal.

  • The percentage of inhibition of pSLP-76 phosphorylation is calculated for each compound concentration, and the IC₅₀ value is determined.

T-Cell Activation and Cytokine Release Assay

Objective: To measure the functional consequence of HPK1 inhibition on T-cell effector functions.

Methodology: Enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based immunoassay (e.g., Luminex) for cytokine quantification.

Cells:

  • Human PBMCs or purified CD8+ T-cells.

Procedure:

  • Culture the cells in the presence of various concentrations of the test compound.

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

  • Incubate the cells for 24-48 hours to allow for cytokine production and secretion.

  • Collect the cell culture supernatant.

  • Measure the concentration of cytokines of interest (e.g., IL-2, IFN-γ) in the supernatant using an ELISA or a multiplex immunoassay.

  • The results are typically presented as the fold-increase in cytokine production in the presence of the inhibitor compared to the vehicle control.

Synthesis Overview

While a detailed, step-by-step synthesis protocol for Compound K is not publicly available, the development of such inhibitors typically involves multi-step organic synthesis. The design is often guided by structure-based drug design, utilizing the crystal structure of the HPK1 kinase domain. The synthesis of related HPK1 inhibitors often involves the construction of a core heterocyclic scaffold, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of novel inhibitors has been reported based on the structure of Compound K, employing strategies like macrocyclization to enhance selectivity.

Conclusion

The inhibition of HPK1 represents a compelling and promising strategy in the field of immuno-oncology. The preclinical tool compound, Compound K, has been instrumental in demonstrating the potential of this therapeutic approach. A thorough understanding of the HPK1 signaling pathway, coupled with robust and reproducible experimental protocols for inhibitor characterization, is essential for the continued development of novel and effective HPK1-targeted therapies. This guide provides a core framework for researchers and drug development professionals engaged in this exciting area of research.

References

The Discovery of Novel HPK1 Inhibitors: A Technical Guide for Advancing Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical intracellular negative regulator of the immune system, making it a high-value target for cancer immunotherapy.[1] Predominantly expressed in hematopoietic cells, HPK1 dampens T-cell and B-cell receptor signaling, thereby limiting anti-tumor immune responses.[2][3] The development of small-molecule inhibitors that block the kinase activity of HPK1 is a promising strategy to restore and enhance immune cell function.[4] This technical guide provides an in-depth overview of the core HPK1 signaling pathway, details the discovery and structure-activity relationships (SAR) of several novel classes of HPK1 inhibitors, presents detailed experimental protocols for their characterization, and summarizes the current clinical landscape.

The HPK1 Signaling Pathway in T-Cell Regulation

Upon T-Cell Receptor (TCR) engagement with an antigen, HPK1 is recruited to the immunological synapse where it becomes activated.[5] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue. This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and its subsequent ubiquitination and proteasomal degradation. This cascade effectively terminates TCR signaling, reducing T-cell activation, proliferation, and the secretion of crucial effector cytokines like Interleukin-2 (IL-2). Pharmacological inhibition of HPK1 blocks this negative feedback loop, sustaining TCR signaling and augmenting the anti-tumor immune response.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Antigen Stimulation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activation SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) Activation Sustained T-Cell Activation (IL-2 Secretion) SLP76->Activation Sustains Signal Prot_14_3_3 14-3-3 Protein pSLP76->Prot_14_3_3 Recruits Degradation Signal Termination (Proteasomal Degradation) Prot_14_3_3->Degradation Leads to Inhibitor HPK1 Inhibitor Inhibitor->HPK1_active Blocks

Figure 1: HPK1-mediated negative regulation of T-Cell Receptor (TCR) signaling.

Discovery of Novel HPK1 Inhibitor Scaffolds

Structure-based drug design and high-throughput screening have led to the discovery of several distinct chemical scaffolds that potently and selectively inhibit HPK1.

Diaminopyrimidine Derivatives

The diaminopyrimidine core has proven to be a versatile scaffold for developing potent HPK1 inhibitors. Researchers have explored various substitutions to optimize potency and selectivity.

Table 1: Activity of Representative Diaminopyrimidine HPK1 Inhibitors

Compound ID Scaffold Type HPK1 IC50 (nM) Cellular pSLP-76 IC50 (µM) Reference
Compound 21 Macrocyclic 2,4-diaminopyrimidine 1.0 Not Reported
Compound 22 Diaminopyrimidine Carboxamide 0.061 Not Reported
Hpk1-IN-19 Anilinopyrimidine A (<10) A (<100)
I-1 Anilinopyrimidine A (<10) B (100-1000)
I-2 Anilinopyrimidine B (10-100) C (>1000)

Note: For Hpk1-IN-19 analogs, potency is binned as A, B, or C as reported in the source patent literature.

Other Potent Chemotypes

Beyond diaminopyrimidines, medicinal chemistry efforts have identified a diverse range of scaffolds, demonstrating the druggability of HPK1's ATP-binding site.

Table 2: Activity of HPK1 Inhibitors from Diverse Scaffolds

Compound ID Scaffold Type HPK1 IC50 (nM) Cellular pSLP-76 IC50 (µM) Reference
CFI-402411 Structure Undisclosed 4.0 Not Reported
GNE-1858 Not Specified 1.9 Not Reported
Compound K (BMS) Not Specified 2.6 Not Reported
C17 Exomethylene-oxindole 0.05 Not Reported
XHS Piperazine Analog 2.6 0.6
M074-2865 Virtual Screen Hit 2930 Not Applicable
ISR-05 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one 24200 Not Applicable

| ISR-03 | Quinolin-2(1H)-one | 43900 | Not Applicable | |

Key Experimental Protocols

The characterization of novel HPK1 inhibitors relies on a cascade of biochemical and cellular assays to determine potency, target engagement, and functional outcomes.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 activity.

Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical 10-point, 3-fold dilution series is recommended.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO for control), 2 µL of a solution containing recombinant HPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein), and initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent, which converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular pSLP-76 (Ser376) Western Blot Assay

This assay directly measures the on-target effect of an HPK1 inhibitor within a cellular context by quantifying the phosphorylation of its immediate substrate, SLP-76.

Methodology:

  • Cell Culture and Treatment: Culture a relevant T-cell line (e.g., Jurkat) or primary human T-cells. Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

  • TCR Stimulation: Induce TCR signaling and HPK1 activation by stimulating cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-SLP-76 (Ser376).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry. To ensure equal protein loading, the membrane should be stripped and re-probed for total SLP-76 and a housekeeping protein like β-actin.

Experimental_Workflow cluster_workflow Cellular pSLP-76 Assay Workflow A 1. Culture T-Cells (e.g., Jurkat, PBMCs) B 2. Pre-treat with HPK1 Inhibitor A->B C 3. Stimulate TCR (anti-CD3/CD28) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Western Blot for pSLP-76 (Ser376) D->E F 6. Image & Quantify Band Intensity E->F G 7. Data Analysis (Determine IC50) F->G

Figure 2: A typical experimental workflow for a cellular pSLP-76 assay.

Structure-Activity Relationship (SAR) Workflow

The discovery of a lead clinical candidate is an iterative process of chemical synthesis and biological testing designed to optimize potency, selectivity, and drug-like properties. This logical flow, known as a Structure-Activity Relationship (SAR) study, is central to modern drug discovery.

SAR_Workflow cluster_sar Structure-Activity Relationship (SAR) Cycle Hit Hit Identification (HTS, Virtual Screen) Design Design Analogs Hit->Design Synth Chemical Synthesis Design->Synth BioAssay Biochemical Assay (HPK1 IC50) Synth->BioAssay CellAssay Cellular Assay (pSLP-76 IC50) BioAssay->CellAssay CellAssay->Design Analyze Data, Inform Next Design LeadOpt Lead Optimization CellAssay->LeadOpt Potent & Selective Compound Identified

Figure 3: Logical flow of a Structure-Activity Relationship (SAR) study.

Clinical Landscape of HPK1 Inhibitors

The therapeutic potential of HPK1 inhibition has led several candidates into clinical development for the treatment of advanced solid tumors. These trials are evaluating the safety and efficacy of HPK1 inhibitors both as monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.

Table 3: Selected HPK1 Inhibitors in Clinical Trials

Compound Sponsor Phase ClinicalTrials.gov ID
NDI-101150 Nimbus Therapeutics Phase 1/2 NCT05128487
CFI-402411 Treadwell Therapeutics Phase 1/2 NCT04521413
BGB-15025 BeiGene Phase 1 NCT04649385

| GRC 54276 | Glenmark Pharmaceuticals | Phase 1/2 | NCT05878691 |

Conclusion

The inhibition of HPK1 represents a compelling and scientifically validated strategy in immuno-oncology. A deep understanding of the underlying signaling pathway has enabled the discovery of multiple novel chemical scaffolds with potent inhibitory activity. The systematic application of biochemical and cellular assays within a robust SAR framework continues to drive the optimization of these molecules toward clinical candidates. With several agents now advancing through clinical trials, HPK1 inhibitors hold the promise of becoming a new pillar of cancer immunotherapy, potentially enhancing the efficacy of existing treatments and overcoming resistance.

References

An In-depth Technical Guide to the Chemical Properties of HPK1 Antagonist-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of HPK1 antagonist-1, a molecule of significant interest in the fields of oncology and immunology. This document details its chemical identity, synthesis, and the methodologies used for its characterization, alongside a description of its role in the HPK1 signaling pathway.

Chemical Properties and Identification

This compound, also identified as I-792, is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Its core chemical properties are summarized in the table below, providing a foundational understanding of the molecule for researchers.

PropertyValueReference
IUPAC Name 7-[[6-[(Dimethylamino)methyl]-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl]amino]-1-(2-fluoroethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-onePatent WO2021050964A1
CAS Number 2628489-56-3[1][2][3]
Molecular Formula C28H29FN6O2[2]
Molecular Weight 500.57 g/mol [2]
SMILES String FCc1n2c(nc(Nc3cc(C4CCCOC4)c(CN(C)C)cn3)c2)C(=O)N1Inferred from Structure
Predicted Density 1.40±0.1 g/cm³
Predicted pKa 14.05±0.20

Synthesis and Characterization

Characterization of the final compound would involve a standard suite of analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to verify the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Context: The HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell activation. This intracellular immune checkpoint plays a crucial role in dampening the immune response.

The signaling cascade is initiated upon T-cell receptor (TCR) engagement. HPK1 is then recruited to the TCR signaling complex and becomes activated. Activated HPK1 phosphorylates downstream targets, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation leads to the ubiquitination and subsequent degradation of SLP-76, which in turn attenuates the T-cell activation signal.

This compound functions by inhibiting the kinase activity of HPK1. By blocking the phosphorylation of SLP-76, the antagonist prevents the downstream negative regulation, leading to a sustained and enhanced T-cell response. This mechanism of action makes HPK1 inhibitors like I-792 promising candidates for cancer immunotherapy.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Recruitment & Activation Antigen Antigen Antigen->TCR Engagement HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation pSLP76 p-SLP-76 SLP76->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation Leads to T_Cell_Activation T-Cell Activation Degradation->T_Cell_Activation Inhibition of HPK1_antagonist This compound HPK1_antagonist->HPK1_active Inhibition

Caption: HPK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro HPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of HPK1.

Methodology: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human HPK1 enzyme, ATP, a biotinylated peptide substrate (e.g., derived from SLP-76), and the test compound (this compound).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the HPK1 enzyme, the peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add detection reagents: a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-SLP-76 Assay

Objective: To measure the inhibition of HPK1's downstream target phosphorylation in a cellular context.

Methodology: Flow cytometry-based detection of phosphorylated SLP-76 (pSLP-76) in a T-cell line (e.g., Jurkat) or in primary human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: Culture Jurkat cells or isolate PBMCs from healthy donors.

  • Procedure:

    • Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 15-30 minutes) at 37°C.

    • Fix the cells with a paraformaldehyde-based buffer.

    • Permeabilize the cells with a methanol-based buffer.

    • Stain the cells with a fluorescently labeled antibody specific for pSLP-76 (Ser376) and with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

    • Acquire the data on a flow cytometer.

  • Data Analysis: Gate on the T-cell population and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Plot the MFI against the inhibitor concentration to determine the EC50 value.

T-Cell Cytokine Secretion Assay

Objective: To assess the functional consequence of HPK1 inhibition on T-cell effector function.

Methodology: Measurement of cytokine (e.g., IL-2, IFN-γ) secretion from stimulated T-cells.

  • Cell Culture: Use isolated human T-cells or PBMCs.

  • Procedure:

    • Plate the cells in the presence of a serial dilution of this compound.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

    • Incubate the cells for 24-72 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of the desired cytokine in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value for cytokine production enhancement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an HPK1 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_discovery Discovery & Synthesis Kinase_Assay HPK1 Kinase Assay (IC50 determination) Cellular_Assay Cellular pSLP-76 Assay (EC50 determination) Kinase_Assay->Cellular_Assay Cytokine_Assay Cytokine Secretion Assay (Functional EC50) Cellular_Assay->Cytokine_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cytokine_Assay->PK_PD Efficacy Tumor Model Efficacy (Monotherapy & Combo) PK_PD->Efficacy Synthesis Synthesis & Purification Characterization Chemical Characterization (NMR, MS, HPLC) Synthesis->Characterization Characterization->Kinase_Assay

Caption: Preclinical Evaluation Workflow for this compound.

This guide provides a detailed overview of this compound, offering valuable information for researchers engaged in the discovery and development of novel immunotherapies. The provided protocols and diagrams serve as a practical resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for HPK1 Antagonist-1 in Primary Human T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T cell receptor (TCR) signaling, thereby dampening T cell activation, proliferation, and cytokine production.[2][3] In the context of cancer, HPK1 can limit the immune system's ability to recognize and eliminate tumor cells.[3]

HPK1 antagonist-1 is a small molecule inhibitor designed to block the kinase activity of HPK1. By inhibiting HPK1, this antagonist disrupts the negative feedback loop that suppresses T cell activation, leading to a more robust and sustained anti-tumor immune response.[3] These application notes provide detailed protocols for utilizing this compound in primary human T cells to enhance their effector functions.

Mechanism of Action

Upon TCR engagement, HPK1 is activated and phosphorylates downstream signaling molecules, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the degradation of SLP-76, a key adapter protein in the TCR signaling cascade, thereby attenuating T cell activation. This compound works by competitively binding to the ATP-binding site of HPK1, preventing the phosphorylation of its substrates and thus sustaining T cell activation and effector functions.

Data Presentation

Table 1: Effect of HPK1 Inhibitors on SLP-76 Phosphorylation and IL-2 Secretion
CompoundAssay TypeCell Line/SystemIC50/EC50 Value
RGT-197pSLP-76 InhibitionJurkat33 nM (IC50)
RGT-197pSLP-76 InhibitionHuman PBMCs7.1 nM (IC50)
RGT-197IL-2 SecretionHuman Primary Pan T cells19 nM (EC50)
Compound 1pSLP-76 InhibitionHuman PBMCs17.59 - 19.8 nM (IC50)
Compound 1IL-2 SecretionHuman PBMCs2.24 - 4.85 nM (EC50)
KHK-6HPK1 Kinase InhibitionBiochemical20 nM (IC50)

Data compiled from multiple sources, including references.

Table 2: Effect of HPK1 Inhibition on T Cell Cytokine Production
CytokineCell TypeTreatmentFold Increase vs. Control
IFN-γHuman CD8+ T cellsHPK1 inhibitorIncreased
IL-2Human CD8+ T cellsHPK1 inhibitorIncreased
IFN-γHuman PBMCsHPK1 inhibitor + anti-PD-1Synergistic Increase
IL-2Human PBMCsHPK1 inhibitorIncreased
GM-CSFHuman PBMCsKHK-6Significantly Enhanced

Qualitative summary based on data from references.

Signaling Pathway Diagram

HPK1_Signaling_Pathway cluster_TCR T Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 Cytokines Cytokine Production (IL-2, IFN-γ) AP1->Cytokines NFkB->Cytokines Proliferation T Cell Proliferation Cytokines->Proliferation HPK1->SLP76 Phosphorylation (Ser376) (Inhibition) HPK1_antagonist This compound HPK1_antagonist->HPK1 Inhibition

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Workflow Diagram

Experimental_Workflow cluster_isolation T Cell Preparation cluster_treatment Treatment and Culture cluster_assays Functional Assays PBMC_isolation Isolate PBMCs from Whole Blood Tcell_isolation Isolate Primary T Cells (e.g., CD8+) PBMC_isolation->Tcell_isolation Tcell_culture Culture T Cells Tcell_isolation->Tcell_culture HPK1_treatment Treat with this compound (Dose Response) Tcell_culture->HPK1_treatment Activation Activate T Cells (anti-CD3/CD28) HPK1_treatment->Activation Cytokine_assay Cytokine Measurement (ELISA) Activation->Cytokine_assay Proliferation_assay Proliferation Assay (CFSE) Activation->Proliferation_assay

Caption: Workflow for assessing this compound in primary T cells.

Experimental Protocols

Protocol 1: Isolation of Human Primary T Cells from Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Glutamine

  • Human T cell isolation kit (e.g., negative selection kit for CD8+ T cells)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in the appropriate buffer provided with the T cell isolation kit.

  • Follow the manufacturer's instructions for the T cell isolation kit to obtain a purified population of T cells.

  • Resuspend the purified T cells in complete RPMI 1640 medium and count the cells.

Protocol 2: T Cell Activation and Treatment with this compound

Materials:

  • Purified primary human T cells

  • Complete RPMI 1640 medium

  • 96-well flat-bottom tissue culture plates

  • Anti-human CD3 antibody (clone UCHT1 or OKT3)

  • Anti-human CD28 antibody (clone CD28.2)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.

  • Wash the wells twice with sterile PBS to remove unbound antibody.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add the diluted this compound or vehicle control to the appropriate wells.

  • Resuspend the purified T cells to a concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium containing soluble anti-CD28 antibody at a concentration of 1-5 µg/mL.

  • Add 100 µL of the T cell suspension (1 x 10^5 cells) to each well of the antibody-coated plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

Protocol 3: Cytokine Production Assay (ELISA)

Materials:

  • Supernatants from T cell cultures

  • Cytokine ELISA kit (e.g., for human IL-2 and IFN-γ)

  • 96-well ELISA plate

  • Plate reader

Procedure:

  • After the 48-72 hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the culture supernatants without disturbing the cell pellet.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, coat the ELISA plate with the capture antibody overnight.

  • Wash the plate and block with an appropriate blocking buffer.

  • Add the collected supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 4: T Cell Proliferation Assay (CFSE)

Materials:

  • Purified primary human T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI 1640 medium

  • PBS

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Resuspend purified T cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM.

  • Incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium.

  • Wash the cells twice with complete RPMI 1640 medium.

  • Proceed with the T cell activation and this compound treatment as described in Protocol 2.

  • After 72-96 hours of culture, harvest the cells.

  • Wash the cells with FACS buffer.

  • Optionally, stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8).

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

  • Analyze the data to determine the percentage of divided cells and the number of cell divisions based on the halving of CFSE fluorescence intensity with each division.

References

Application Notes and Protocols for HPK1 Antagonists in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator in the signaling pathways of immune cells.[1][2] Predominantly expressed in hematopoietic lineages, HPK1 functions as an intracellular checkpoint that attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immunity.[3][4] The inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology, aimed at enhancing the body's immune response against cancer.[5] This document provides detailed application notes and protocols for the use of HPK1 antagonists in cancer research, with a focus on a representative antagonist, hereafter referred to as "HPK1 Antagonist-1," to exemplify the experimental procedures and expected outcomes.

Mechanism of Action

HPK1 is a serine/threonine kinase that negatively regulates T-cell activation. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, such as SLP-76. This phosphorylation leads to the degradation of SLP-76, which in turn attenuates the T-cell response. HPK1 antagonists work by blocking the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream targets. This inhibition disrupts the negative feedback loop, leading to sustained T-cell activation, enhanced cytokine production, and a more robust anti-tumor immune response.

Signaling Pathway Diagram

HPK1_Signaling_Pathway cluster_cell T-Cell TCR TCR SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 TCR->HPK1 Activation Antigen Antigen Antigen->TCR Engagement T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->T_Cell_Activation HPK1->SLP76 Phosphorylation & Inhibition HPK1_antagonist This compound HPK1_antagonist->HPK1 Inhibition

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Data Presentation

The following tables summarize quantitative data for representative HPK1 inhibitors from preclinical studies. This data can be used as a reference for designing experiments and interpreting results with this compound.

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

CompoundAssay TypeTargetIC50 (nM)Reference
BGB-15025Biochemical Kinase AssayHPK11.04
CFI-402411Biochemical Kinase AssayHPK14.0 ± 1.3
NDI-101150Cellular Assay (pSLP-76)HPK1>50% reduction at tested doses
Compound KBiochemical Kinase AssayHPK12.6
GNE-1858Biochemical Kinase AssayHPK11.9

Table 2: Cellular Activity of Representative HPK1 Inhibitors

CompoundCell TypeAssayEndpointResultReference
BGB-15025Jurkat CellsIL-2 SecretionEC50267 ± 39 nM
NDI-101150Human T-CellsT-Cell ActivationEnhanced under suppressive conditions-
Compound KHuman Primary T-CellsIL-2 SecretionSignificant Increase-
A-745T-CellsProliferationAugmented Proliferation-

Table 3: In Vivo Efficacy of Representative HPK1 Inhibitors in Syngeneic Mouse Models

CompoundTumor ModelDosingOutcomeReference
BGB-15025CT26, EMT-6OralCombination effect with anti-PD-1
CFI-402411MultipleOralAnti-tumor immune response
NDI-101150MultipleOralSignificant tumor growth inhibition
DS21150768MultipleOralSuppressed tumor growth

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of HPK1.

Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow Prep Prepare Reagents: - this compound dilutions - HPK1 enzyme - Substrate (e.g., MBP) - ATP Plate Plate Setup: - Add Antagonist-1/DMSO - Add HPK1 enzyme Prep->Plate Initiate Initiate Reaction: - Add ATP/Substrate mix Plate->Initiate Incubate Incubate: - 30°C for 60 min Initiate->Incubate Detect Detect Signal: - e.g., ADP-Glo™ Assay Incubate->Detect Analyze Data Analysis: - Calculate % inhibition - Determine IC50 Detect->Analyze

Caption: Workflow for In Vitro HPK1 Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a reaction mixture containing kinase buffer, recombinant human HPK1 enzyme, and a suitable substrate like Myelin Basic Protein (MBP).

  • Assay Plate Setup:

    • Add the diluted this compound or DMSO (vehicle control) to a 384-well plate.

    • Add the HPK1 enzyme to each well and incubate briefly at room temperature.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubation:

    • Incubate the plate at 30°C for a defined period, for example, 60 minutes.

  • Signal Detection:

    • Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP production as a measure of enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: T-Cell Activation and Cytokine Release Assay

This protocol assesses the ability of this compound to enhance T-cell activation and the production of key effector cytokines.

Methodology:

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Optionally, purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

  • Cell Culture and Treatment:

    • Plate the PBMCs or purified T-cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound or a DMSO control for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture wells.

  • Incubation:

    • Incubate the plate for 24-72 hours.

  • Cytokine Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead array (e.g., Cytometric Bead Array - CBA).

  • T-Cell Activation Marker Analysis (Optional):

    • Harvest the cells and stain them with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69).

    • Analyze the expression of these markers by flow cytometry.

Protocol 3: In Vivo Syngeneic Mouse Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model with a competent immune system.

Experimental Workflow Diagram:

Syngeneic_Model_Workflow cluster_workflow Syngeneic Mouse Model Workflow Implant Tumor Cell Implantation (e.g., MC38, CT26) TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Treatment Administration: - Vehicle - this compound - Anti-PD-1 - Combination Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Immune Cell Infiltration Monitor->Endpoint

Caption: Workflow for Syngeneic Mouse Model Study.

Methodology:

  • Tumor Cell Implantation:

    • Subcutaneously implant a suitable number of tumor cells (e.g., 1 x 10^6 MC38 or CT26 cells) into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, combination).

  • Treatment Administration:

    • Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).

    • Administer the anti-PD-1 antibody at its effective dose and schedule (e.g., twice weekly intraperitoneal injection).

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic and Immune Analysis (Optional):

    • At the end of the study, tumors and spleens can be harvested.

    • Tumor-infiltrating lymphocytes (TILs) can be isolated and analyzed by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T-cells, regulatory T-cells).

    • Pharmacodynamic markers, such as the phosphorylation of SLP-76 in peripheral blood or TILs, can be measured to confirm target engagement.

Conclusion

HPK1 antagonists represent a promising class of immuno-oncology agents with the potential to enhance anti-tumor immunity by activating T-cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the preclinical efficacy and mechanism of action of novel HPK1 inhibitors. Careful experimental design and the use of appropriate in vitro and in vivo models are crucial for advancing our understanding of this important therapeutic target.

References

Application Notes and Protocols for Molecular Docking Simulation of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking simulations for the identification and analysis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This document outlines the biological significance of HPK1, protocols for in silico screening, and methods for data analysis.

Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 is a critical negative regulator of T-cell, B-cell, and dendritic cell activation, making it a compelling therapeutic target for enhancing anti-tumor immunity.[2][3][4] By inhibiting HPK1, the dampening effect on the immune response can be lifted, leading to enhanced T-cell activation, proliferation, and cytokine production, which can contribute to tumor eradication.[3] Molecular docking is a powerful computational tool used to predict the binding orientation of small molecules to a protein target, aiding in the discovery and development of novel HPK1 inhibitors.

HPK1 Signaling Pathway

HPK1 functions as a crucial node in the signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR). Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SLP-76 in T-cells. This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76, thereby attenuating the T-cell activation signal. A similar mechanism involving the adaptor protein BLNK exists in B-cells. Pharmacological inhibition of HPK1 blocks this negative feedback loop, thus boosting the immune response.

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR Engagement HPK1_Activation HPK1 Activation TCR->HPK1_Activation SLP76 SLP-76 HPK1_Activation->SLP76 phosphorylates TCell_Activation T-Cell Activation & Effector Function HPK1_Activation->TCell_Activation negatively regulates pSLP76 pSLP-76 SLP76->pSLP76 Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Ub_Degradation->TCell_Activation attenuated HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1_Activation inhibits Docking_Workflow PDB_Selection 1. Target Selection (e.g., PDB: 7R9T, 6NFY) Protein_Prep 2. Protein Preparation (Add Hydrogens, Remove Water) PDB_Selection->Protein_Prep Grid_Gen 4. Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Docking 5. Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results_Analysis 6. Results Analysis (Binding Energy, Pose Visualization) Docking->Results_Analysis Validation 7. Validation (Redocking, RMSD Calculation) Results_Analysis->Validation

References

Protocol for In Vivo Assessment of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily in T cells.[1][2] HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[3][4] Its role in suppressing anti-tumor immunity has established it as a promising target for cancer immunotherapy.[1] Pharmacological inhibition of HPK1 is being actively investigated to enhance the body's natural anti-tumor immune responses, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.

These application notes provide a comprehensive guide to the in vivo assessment of HPK1 inhibitors, detailing experimental protocols, data presentation, and visualization of key biological pathways and workflows. The protocols are based on established methodologies from preclinical studies of various HPK1 inhibitors.

HPK1 Signaling Pathway and Mechanism of Inhibition

Upon engagement of the T-cell receptor (TCR), HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the SLP-76 signaling complex, leading to its degradation and a subsequent reduction in T-cell activation. Small molecule inhibitors of HPK1 block this kinase activity, thereby preventing the phosphorylation and subsequent degradation of SLP-76. This action restores a more robust and sustained T-cell-mediated anti-tumor response.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Engagement cluster_outcome Outcome of HPK1 Inhibition TCR TCR HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 SLP76_stable Stable SLP-76 Degradation SLP-76 Degradation pSLP76->Degradation T_Cell_Activation_Down Reduced T-Cell Activation Degradation->T_Cell_Activation_Down HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1_active Inhibits T_Cell_Activation_Up Enhanced T-Cell Activation SLP76_stable->T_Cell_Activation_Up

Caption: HPK1 signaling pathway and inhibition. (Within 100 characters)

Data Presentation: In Vivo Efficacy of HPK1 Inhibitors

The following tables summarize the in vivo anti-tumor efficacy of various HPK1 inhibitors from preclinical studies. Note that direct cross-study comparisons should be approached with caution due to variations in experimental conditions.

Table 1: Monotherapy Efficacy of HPK1 Inhibitors

Compound Name/IdentifierCancer ModelDosing & AdministrationMonotherapy Efficacy (TGI)Source(s)
NDI-101150CT26 (colorectal)75 mg/kg, p.o., daily50%
NDI-101150EMT-6 (breast)75 mg/kg, p.o., daily85%
ISM9182 ACT26 (colorectal)30 mg/kg, p.o., twice daily42%
RVU-293CT26 (colorectal)Not specifiedConfirmed in vivo anti-tumor efficacy
Unnamed InhibitorCT2630 mg/kg, p.o., BID42%
Compound 16CT26 (colorectal)30 mg/kg, p.o., twice daily37.3%

TGI: Tumor Growth Inhibition; p.o.: oral administration; BID: twice daily.

Table 2: Combination Therapy Efficacy of HPK1 Inhibitors with Anti-PD-1

Compound Name/IdentifierCancer ModelDosing & AdministrationCombination Efficacy (TGI)Source(s)
NDI-101150CT26 (colorectal)75 mg/kg, p.o., dailyEnhanced survival
ISM9182 ACT26 (colorectal)30 mg/kg, p.o., twice daily95%
Unnamed InhibitorCT2630 mg/kg, p.o., BID95%
Compound K1956 (sarcoma), MC38 (colorectal)Not specifiedSynergistic with anti-PD-1
Compound 16CT26 (colorectal)30 mg/kg, p.o., twice daily62.7%

Table 3: In Vivo Pharmacodynamic Markers of HPK1 Inhibition

CompoundBiomarkerAssayModelResultSource(s)
NDI-101150pSLP-76 (Ser376)Not specifiedMouseInhibition confirmed
NDI-101150IL-2Not specifiedMouseIncreased production
"Compound I"pSLP-76 (Ser376)Ex vivo analysisBALB/c mice50% inhibition
Compound KpSLP-76 in T cellsEnd of study1956 Sarcoma-bearing miceInhibition of SLP-76 phosphorylation

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model.

G A 1. Tumor Cell Implantation (e.g., CT26, MC38) B 2. Tumor Growth Monitoring A->B Allow tumors to establish C 3. Randomization into Treatment Groups B->C Tumors reach ~100-200 mm³ D 4. Drug Administration (HPK1i, Vehicle, Anti-PD-1) C->D E 5. Continued Monitoring (Tumor Volume, Body Weight) D->E 2-3 times/week F 6. Study Endpoint & Tissue Collection E->F Tumors reach max size or study duration ends G 7. Data Analysis (TGI, Survival) F->G

Caption: Workflow for an in vivo efficacy study. (Within 100 characters)

Materials:

  • Syngeneic tumor cells (e.g., CT26, MC38)

  • 6-8 week old female mice (e.g., BALB/c for CT26, C57BL/6 for MC38)

  • HPK1 inhibitor

  • Vehicle for administration (e.g., 0.5% methylcellulose for oral gavage)

  • Anti-mouse PD-1 antibody (for combination studies)

  • Phosphate-buffered saline (PBS)

  • Digital calipers

  • Standard animal housing and handling equipment

Procedure:

  • Tumor Cell Culture and Implantation:

    • Culture murine tumor cells (e.g., CT26 colorectal carcinoma) in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS).

    • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS.

    • Subcutaneously inject 0.1 x 10^6 to 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days by measuring the tumor dimensions with digital calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Formulate the HPK1 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

    • Vehicle Control Group: Administer the vehicle according to the same schedule as the treatment groups.

    • HPK1 Inhibitor Group: Administer the HPK1 inhibitor at the desired dose and schedule (e.g., 30 mg/kg, twice daily).

    • Anti-PD-1 Group: Administer the anti-PD-1 antibody intraperitoneally at the desired dose and schedule (e.g., 10 mg/kg, twice a week).

    • Combination Group: Administer both the HPK1 inhibitor and the anti-PD-1 antibody according to their respective schedules.

  • Efficacy Assessment:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

    • The study endpoint may be a pre-determined tumor volume limit (e.g., 2000 mm³), a specific time point, or signs of morbidity.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

Protocol 2: Pharmacodynamic Analysis of HPK1 Target Engagement

This protocol outlines methods to confirm that the HPK1 inhibitor is engaging its target in vivo by measuring a key downstream biomarker, phospho-SLP-76.

1. Sample Collection:

  • At specified time points after the final dose, collect blood (for PBMCs) or spleens from treated and control animals.

2. Western Blot for pSLP-76 in Tumor Tissue or Splenocytes:

  • Sample Preparation: Homogenize harvested tissues in lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with a primary antibody specific for phospho-SLP-76 (Ser376). Use antibodies for total SLP-76 and a loading control (e.g., β-actin) on parallel blots or after stripping.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Use densitometry to quantify band intensities. Calculate the ratio of pSLP-76 to total SLP-76 and normalize to the loading control.

3. Flow Cytometry for pSLP-76 in T cells:

  • Isolate T cells from blood or spleens.

  • Stimulate the T cells ex vivo (e.g., with anti-CD3/CD28 antibodies) for a short period.

  • Fix and permeabilize the cells.

  • Stain with a primary antibody against pSLP-76 (Ser376).

  • Wash and stain with a fluorescently labeled secondary antibody.

  • Analyze by flow cytometry to measure the mean fluorescence intensity (MFI) of pSLP-76 staining.

Protocol 3: Analysis of Cytokine Production

This protocol describes how to measure the effect of HPK1 inhibition on the production of key cytokines, such as IL-2 and IFN-γ, which are indicators of T-cell activation.

1. Sample Collection:

  • Collect blood from mice at various time points after treatment. Separate serum by centrifugation and store at -80°C.

2. ELISA for IL-2 or IFN-γ in Serum:

  • Use a commercial mouse IL-2 or IFN-γ ELISA kit according to the manufacturer's instructions.

  • Briefly, add serum samples and standards to a microplate pre-coated with an anti-cytokine antibody.

  • After incubation and washing, add a biotin-conjugated detection antibody, followed by streptavidin-HRP and a substrate solution.

  • Measure the absorbance at 450 nm and calculate the cytokine concentration in the serum samples from a standard curve.

3. Intracellular Cytokine Staining by Flow Cytometry:

  • Isolate splenocytes or tumor-infiltrating lymphocytes (TILs).

  • Stimulate cells ex vivo (e.g., with PMA/Ionomycin or specific antigens) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.

  • Stain for surface markers (e.g., CD4, CD8).

  • Fix and permeabilize the cells.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Analyze by flow cytometry to quantify the percentage of cytokine-producing T cells.

References

Application Notes and Protocols for the Synthesis of HPK1 Antagonist-1 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, predominantly expressed in hematopoietic cells.[1][2] It functions as an intracellular checkpoint, dampening signaling pathways downstream of the T cell receptor (TCR) and B cell receptor (BCR).[1] This inhibitory role in immune cell activation has positioned HPK1 as a promising therapeutic target for enhancing anti-tumor immunity.[2][3] The development of small molecule inhibitors targeting HPK1 is a key strategy in immuno-oncology to unleash the full potential of the immune system against cancer.

These application notes provide a comprehensive overview of the methodologies for synthesizing various analogs of HPK1 antagonists, with a focus on common scaffolds such as spiro compounds, 2,4-diaminopyrimidines, and isoindolines. Detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows are presented to aid researchers in the design and synthesis of novel HPK1 inhibitors.

HPK1 Signaling Pathway

Upon engagement of the T cell receptor (TCR), HPK1 is recruited to the signaling complex and activated. Activated HPK1 then phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and the subsequent attenuation of T cell activation and proliferation. Inhibition of HPK1 blocks this negative feedback loop, resulting in enhanced T cell responses.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR SLP76_complex SLP-76 Signaling Complex TCR->SLP76_complex Signal Transduction HPK1 HPK1 SLP76_complex->HPK1 Recruitment pSLP76 pSLP-76 SLP76_complex->pSLP76 TC_Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76_complex->TC_Activation Positive Regulation pHPK1 pHPK1 (Active) HPK1->pHPK1 Activation pHPK1->SLP76_complex Phosphorylation of SLP-76 Degradation Proteasomal Degradation pSLP76->Degradation Ubiquitination Degradation->TC_Activation Inhibition HPK1_Antagonist HPK1 Antagonist-1 Analog HPK1_Antagonist->pHPK1 Inhibition

HPK1-mediated negative regulation of TCR signaling and point of intervention for HPK1 antagonists.

Synthetic Methodologies and Protocols

The synthesis of HPK1 antagonist analogs often involves multi-step sequences to construct the core scaffold and introduce various functional groups to modulate potency, selectivity, and pharmacokinetic properties. Common synthetic strategies include nucleophilic aromatic substitution (SNAr), amide coupling, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

General Workflow for HPK1 Inhibitor Synthesis

The development of novel HPK1 inhibitors typically follows a structured workflow from initial scaffold synthesis to final compound purification and characterization.

Synthesis_Workflow Start Starting Materials Step1 Core Scaffold Synthesis Start->Step1 Step2 Functional Group Introduction (e.g., Suzuki Coupling) Step1->Step2 Step3 Final Modification (e.g., Amide Coupling) Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product HPK1 Antagonist Analog Characterization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Off-Target Effects of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is HPK1 and why is it a target for drug discovery?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase primarily expressed in hematopoietic cells.[1] It acts as a negative regulator of T-cell and B-cell receptor signaling.[1][2][3][4] By inhibiting HPK1, the goal is to enhance the activation and proliferation of T-cells, thereby augmenting the immune response against cancer cells, making it a promising target for immuno-oncology therapies.

Q2: What are the common off-target effects associated with HPK1 inhibitors?

A2: As with many kinase inhibitors that target the highly conserved ATP-binding site, HPK1 inhibitors can demonstrate off-target activity against other kinases. The specific off-target profile can vary depending on the inhibitor's chemical structure. Frequently observed off-targets include other members of the MAP4K family due to high homology. For some series of HPK1 inhibitors, off-target activity has also been noted for kinases such as Janus kinase 1 (JAK1). Such off-target binding can lead to unexpected cellular phenotypes, toxicity, or misleading experimental results.

Q3: How can I assess the on-target and off-target activity of my HPK1 inhibitor?

A3: A multi-faceted approach is recommended to thoroughly characterize your HPK1 inhibitor.

  • Biochemical Assays: Initially, an in vitro kinase assay should be conducted to determine the IC50 value of the inhibitor against recombinant HPK1.

  • Kinome-wide Selectivity Profiling: To identify potential off-targets, the inhibitor should be screened against a broad panel of kinases (kinome scan). This provides a comprehensive selectivity profile.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to HPK1 within intact cells.

  • Functional Cellular Assays: Monitoring the phosphorylation of a known downstream substrate of HPK1, such as SLP-76 at serine 376 (pSLP-76 S376), via Western Blot or flow cytometry provides a functional readout of on-target activity in a cellular context.

Q4: What are the initial steps to take if I suspect off-target effects are influencing my results?

A4: If you observe cellular phenotypes that are inconsistent with known HPK1 inhibition, consider the following troubleshooting steps:

  • Dose-Response Analysis: Use the lowest effective concentration of your inhibitor that produces the desired on-target effect to minimize off-target activity.

  • Use Orthogonal Inhibitors: Employ a structurally distinct HPK1 inhibitor with a different off-target profile. If both inhibitors yield the same cellular phenotype, it is more likely to be an on-target effect.

  • Consult Kinome Scan Data: Compare the off-target profile of your inhibitor with its cellular phenotype. Investigate whether any of the identified off-target kinases are known to be involved in the signaling pathways you are studying.

  • Utilize HPK1 Knockout/Knockdown Cells: To definitively confirm that the observed effect is due to HPK1 inhibition, use a cell line where HPK1 has been genetically removed or its expression is knocked down. If the inhibitor still produces the same effect in these cells, it is likely due to off-target activity.

Troubleshooting Guides

Problem 1: Unexpected cellular phenotype inconsistent with HPK1 inhibition.

Possible CauseTroubleshooting Steps
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Test a structurally different HPK1 inhibitor with a known, distinct off-target profile. If the phenotype persists, it is more likely an on-target effect. 3. Review scientific literature to determine if the observed phenotype could be caused by inhibition of identified off-targets.
Cell line-specific effects 1. Test the inhibitor in multiple cell lines to see if the unexpected effects are consistent. 2. Characterize the expression levels of HPK1 and suspected off-target kinases in your cell model using Western blotting or qPCR.
Compound Cytotoxicity 1. Determine the cytotoxicity profile of your inhibitor in the cell line being used with an appropriate assay (e.g., MTS, CellTiter-Glo). 2. Perform a dose-response analysis to find the lowest effective, non-toxic concentration.

Problem 2: Discrepancy between biochemical (IC50) and cellular potency.

Possible CauseTroubleshooting Steps
Low cell permeability 1. Perform a cellular uptake assay to measure the intracellular concentration of the compound. 2. Increase the incubation time with the inhibitor before analysis.
High intracellular ATP concentrations In vitro kinase assays are often performed at ATP concentrations lower than physiological levels. An inhibitor's potency can be reduced in the high-ATP environment of a cell. Consider performing the biochemical assay with ATP concentrations that mimic cellular levels.
Presence of efflux pumps The inhibitor may be actively transported out of the cell. This can be investigated using cell lines with known expression of specific efflux pumps or by using inhibitors of these pumps.
Inhibitor instability or metabolism 1. Assess the stability of the compound in your cell culture medium over the course of the experiment. 2. Prepare fresh dilutions of the compound for each experiment.

Problem 3: High background or no signal in pSLP-76 (S376) Western Blot.

Possible CauseTroubleshooting Steps
Suboptimal antibody performance 1. Optimize the primary anti-pSLP-76 antibody concentration by performing a titration. 2. Ensure the primary antibody is validated for the application.
Ineffective cell stimulation 1. Confirm the effectiveness of your stimulation protocol (e.g., anti-CD3/anti-CD28) by probing for other upstream markers of T-cell activation.
Sample preparation issues 1. Include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein. 2. Ensure equal protein loading by probing for a housekeeping protein (e.g., GAPDH, β-actin) or total SLP-76.
Low HPK1 expression Confirm HPK1 expression in your cell line of choice via Western Blot or qPCR.

Quantitative Data Summary

The selectivity of an HPK1 inhibitor is critical for attributing biological effects directly to HPK1 inhibition. Below is a summary of the kinase selectivity for a representative HPK1 inhibitor, CompK.

Table 1: Kinase Selectivity of CompK

Kinase IC50 (nM) Selectivity vs. HPK1 (fold)
HPK1 <10 1
MAP4K2 (GCK) >3000 >300
MAP4K3 (GLK) 540 54
MAP4K4 (HGK) >3000 >300
MAP4K5 (KHS) >3000 >300
MINK1 >3000 >300

Data is derived from "Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor", You et al., J Immunother Cancer. 2021.

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • HPK1 inhibitor and DMSO (for control)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the HPK1 inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO.

  • Add 2 µL of HPK1 enzyme solution.

  • Add 2 µL of a substrate/ATP mixture (e.g., MBP and ATP at their Km concentrations) to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol validates target engagement of an HPK1 inhibitor in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Cultured cells expressing HPK1

  • HPK1 inhibitor and DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies specific for HPK1 and any suspected off-target kinases

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a specific concentration of the HPK1 inhibitor for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles or sonication).

  • Sample Preparation: Centrifuge the lysates to separate the soluble fraction (supernatant) from the precipitated proteins. Collect the supernatant and determine the protein concentration.

  • Western Blotting: Normalize the protein concentrations of the samples. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for HPK1.

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 3: pSLP-76 (S376) Western Blotting

This protocol describes the detection of HPK1-mediated phosphorylation of its direct downstream target, SLP-76, in a cellular context.

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-CD3/anti-CD28 antibodies for stimulation

  • HPK1 inhibitor and DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Culture Jurkat cells to the desired density.

  • Pre-treat cells with the HPK1 inhibitor or DMSO for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pSLP-76 (S376) antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent. A decrease in the pSLP-76 signal in the inhibitor-treated sample compared to the stimulated control indicates on-target HPK1 inhibition.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_activation Signal Transduction TCR TCR Lck Lck TCR->Lck Stimulation CD3 CD3 CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Recruits Downstream Downstream T-Cell Activation (e.g., IL-2 production) SLP76->Downstream Positive Regulation pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylates pSLP76->Downstream Negative Regulation Inhibitor HPK1 Inhibitor Inhibitor->HPK1

Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental_Workflow start Start: HPK1 Inhibitor Candidate biochem Biochemical Assay (e.g., ADP-Glo) Determine IC50 vs HPK1 start->biochem kinome Kinome-wide Selectivity Screen Identify Off-Targets start->kinome cellular Cellular Assays biochem->cellular kinome->cellular cetsa Target Engagement (CETSA) cellular->cetsa phospho Functional Readout (pSLP-76 Western Blot) cellular->phospho phenotype Phenotypic Analysis (e.g., Cytokine Production) cellular->phenotype end Characterized Inhibitor cetsa->end phospho->end phenotype->end

Caption: Experimental workflow for HPK1 inhibitor characterization.

Troubleshooting_Tree start Unexpected Cellular Phenotype Observed q1 Is the phenotype consistent with literature for HPK1 inhibition? start->q1 on_target Likely On-Target Effect. Investigate downstream signaling. q1->on_target Yes q2 Perform Kinome Scan. Are off-targets known to cause this phenotype? q1->q2 No off_target Likely Off-Target Effect. q2->off_target Yes action1 Use Orthogonal Inhibitor & HPK1 KO/KD Cells to confirm. q2->action1 No action2 Lower inhibitor dose. Synthesize more selective analog. off_target->action2 action1->off_target

Caption: Troubleshooting decision tree for unexpected phenotypes.

References

HPK1 antagonist-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for HPK1 Antagonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during experimentation with this compound.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you troubleshoot common experimental problems.

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Buffer

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer (e.g., PBS), a precipitate forms. What should I do?

  • Answer: This is a common issue for many small molecule kinase inhibitors due to their hydrophobic nature.[1] Here are several strategies to address this:

    • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try performing a serial dilution to determine the maximum achievable concentration in your specific buffer.

    • Increase Final DMSO Concentration: While it's ideal to keep the final DMSO concentration low (typically <0.5%) to avoid off-target effects, increasing it slightly (e.g., up to 1%) may be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

    • Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to improve the solubility of the compound in aqueous solutions.[3]

    • Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) can also enhance solubility.[3]

    • Sonication: Brief sonication of the solution after dilution can help to break down small precipitates and re-dissolve the compound.

    • pH Adjustment: If your experimental system allows, modifying the pH of the aqueous buffer may improve the solubility of the compound.

Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays

  • Question: I am observing high variability in my experimental results when using this compound. What could be the cause?

  • Answer: Inconsistent results are often linked to solubility and stability issues.

    • Precipitation in Media: Poor solubility can lead to an inaccurate effective concentration of the inhibitor in your cell culture medium. Visually inspect your assay plates for any signs of precipitation before and after the experiment.

    • Compound Degradation: this compound may be degrading in your experimental solution over time. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your DMSO stock solution, as this can lead to compound degradation. Prepare single-use aliquots of your stock solution to maintain its integrity.

Issue 3: Loss of Compound Potency Over Time

  • Question: My this compound seems to lose its inhibitory activity in my assays over time. How can I prevent this?

  • Answer: Loss of potency is a strong indicator of compound instability.

    • Proper Storage: Store the solid compound and DMSO stock solutions at the recommended temperature, typically -20°C or -80°C, and protect from light and moisture.

    • Fresh Working Solutions: Always prepare fresh working solutions in your aqueous buffer immediately before use. Do not store aqueous dilutions of the compound.

    • Stability Assessment: If you continue to experience issues, consider performing a formal stability study in your specific experimental buffer to determine the compound's half-life under your assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound and similar small molecule kinase inhibitors is dimethyl sulfoxide (DMSO).

Q2: How should I store this compound powder and stock solutions?

A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the general solubility profile of small molecule kinase inhibitors like this compound?

A3: Most small molecule kinase inhibitors exhibit good solubility in organic solvents like DMSO but are sparingly soluble in aqueous solutions. Their aqueous solubility can be influenced by factors such as pH and the presence of salts.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., PBS, cell culture medium)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS/MS method.

  • The measured concentration represents the thermodynamic solubility of this compound in the tested solvent.

Protocol 2: Assessment of Short-Term Stability in Aqueous Buffer

This protocol provides a basic assessment of a compound's stability in a given solution over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer or solvent of interest

  • HPLC-UV or LC-MS/MS system

  • Incubator

Procedure:

  • Dilute the this compound stock solution to a final concentration in the desired buffer (e.g., 10 µM in PBS).

  • Divide the solution into aliquots in separate vials for each time point.

  • Incubate the vials at a relevant temperature (e.g., room temperature or 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately analyze the concentration of the remaining this compound using HPLC-UV or LC-MS/MS.

  • The time-zero sample should be analyzed immediately after preparation.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventTemperature (°C)Solubility (µg/mL)Molar Solubility (µM)
DMSO25>50,000>100,000
Ethanol25~5,000~10,000
PBS (pH 7.4)25<1<2
Cell Culture Medium + 10% FBS375-1010-20

Table 2: Stability of this compound in PBS (pH 7.4) at 37°C (Hypothetical Data)

Time (hours)% Remaining
0100
295
488
875
2445

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream Signaling (e.g., IL-2 production) pSLP76->Downstream Negative Regulation Antagonist This compound Antagonist->HPK1 Inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Precipitation Observed? Lower_Conc Lower Final Concentration Start->Lower_Conc Yes Increase_DMSO Increase Final DMSO % Lower_Conc->Increase_DMSO Add_Surfactant Add Surfactant/Co-solvent Increase_DMSO->Add_Surfactant Sonication Sonication Add_Surfactant->Sonication Success Compound Soluble Sonication->Success Resolved Failure Still Precipitates Sonication->Failure Not Resolved

Caption: A step-by-step workflow for troubleshooting solubility issues.

Stability_Assessment_Workflow Prep Prepare Solution in Buffer Incubate Incubate at Desired Temperature Prep->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC or LC-MS/MS Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Result Determine Degradation Rate Plot->Result

Caption: General workflow for assessing in vitro compound stability.

References

Technical Support Center: Optimizing HPK1 Antagonist-1 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HPK1 Antagonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are intended to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Upon T-cell activation, HPK1 phosphorylates the adaptor protein SLP-76 at serine 376, which leads to its degradation and dampens the immune response.[3][4] By inhibiting HPK1, this compound blocks this negative feedback loop, which is expected to enhance T-cell activation, cytokine production, and anti-tumor immunity.[1]

Q2: How should I formulate this compound for in vivo administration?

A2: A recommended formulation for oral administration of HPK1 inhibitors involves creating a suspension. A common vehicle for this is 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Another suggested formulation for in vivo administration is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare the formulation fresh daily and ensure the compound is fully dissolved or evenly suspended before administration.

Q3: What is a recommended starting dose for in vivo efficacy studies?

A3: For initial in vivo efficacy studies in mice, a starting dose in the range of 30-100 mg/kg, administered orally once or twice daily, is a reasonable starting point based on preclinical studies with other potent HPK1 inhibitors. However, the optimal dose for this compound must be determined empirically through a dose-range finding study in your specific animal model.

Q4: What is the primary pharmacodynamic (PD) marker to confirm target engagement of this compound in vivo?

A4: The key pharmacodynamic marker for HPK1 inhibition is the reduction of phosphorylated SLP-76 (pSLP76) at Serine 376. This can be measured in peripheral blood mononuclear cells (PBMCs), splenocytes, or tumor-infiltrating lymphocytes (TILs) by techniques such as Western blot or flow cytometry. A significant reduction in the pSLP76/total SLP76 ratio indicates successful target engagement.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable anti-tumor efficacy 1. Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations at the tumor site. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption of the compound. 3. Inappropriate Tumor Model: The selected tumor model may be immunologically "cold" with low T-cell infiltration, making it less responsive to T-cell-mediated therapies. 4. Sub-optimal Dosing Frequency: The dosing schedule may not maintain sufficient drug levels to inhibit HPK1 continuously.1. Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and a biologically effective dose. 2. Perform pharmacokinetic (PK) analysis to measure plasma and tumor exposure of this compound. If exposure is low, consider optimizing the formulation or administration route. 3. Select an immunologically "hot" tumor model (e.g., MC38, CT26) known to have T-cell infiltration. 4. Adjust the dosing frequency based on PK data to maintain drug concentrations above the target IC50.
High variability in tumor growth between animals 1. Inconsistent Drug Administration: Inaccurate or inconsistent dosing can lead to variable drug exposure. 2. Inconsistent Tumor Cell Implantation: Variations in the number of implanted tumor cells or injection technique can result in different tumor growth rates. 3. Animal Health Status: Underlying health issues in some animals can affect tumor growth and response to treatment.1. Ensure accurate and consistent dosing for all animals in the study. Utilize precise techniques like oral gavage. 2. Standardize the tumor cell implantation procedure , ensuring a consistent number of viable cells are injected at the same site for each animal. 3. Use age- and sex-matched animals from a reputable supplier and monitor their health closely throughout the experiment.
Unexpected Toxicity (e.g., weight loss, lethargy) 1. Dose is above the MTD: The administered dose may be too high, leading to toxicity. 2. Off-target Effects: The compound may be inhibiting other kinases or cellular processes, causing adverse effects. 3. Vehicle-related Toxicity: The formulation vehicle itself may be causing toxicity.1. Reduce the dosage and/or dosing frequency. Conduct a formal MTD study. 2. Evaluate the selectivity profile of this compound against a panel of kinases. 3. Include a vehicle-only control group to assess any toxicity related to the formulation components.

Quantitative Data Summary

The following tables summarize typical dosage and formulation data for HPK1 inhibitors from preclinical studies. Note that this information should be used as a reference, and optimization is necessary for this compound.

Table 1: Example Formulations for In Vivo Studies

Formulation Component Percentage Role
Formulation A (Solution)
DMSO10%Solubilizing Agent
PEG30040%Co-solvent
Tween-805%Surfactant
Saline45%Vehicle
Formulation B (Suspension)
Methylcellulose0.5%Suspending Agent
Tween 800.2%Wetting Agent
Sterile Waterq.s. to 100%Vehicle

Table 2: Representative Dosing of HPK1 Inhibitors in Syngeneic Mouse Models

HPK1 Inhibitor Tumor Model Dose & Schedule Tumor Growth Inhibition (TGI) Reference
Compound Example 1MC38 (colorectal)30 mg/kg, BID, p.o.42%
Compound Example 21956 (sarcoma)100 mg/kg, BID, p.o.Significant TGI
Compound 15bMC38 (colorectal)Not specifiedPotent in vivo efficacy
NDI-101150ccRCC (human phase I)150 mg (MTD)15% ORR, 60% DCR

TGI: Tumor Growth Inhibition; p.o.: oral administration; BID: twice daily; MTD: Maximum Tolerated Dose; ORR: Objective Response Rate; DCR: Disease Control Rate.

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding and Tolerability Study

  • Animals: Use naive, healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

  • Groups:

    • Group 1: Vehicle control

    • Groups 2-5: Escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg).

  • Procedure:

    • Administer this compound or vehicle daily for 5-7 days.

    • Record body weight daily.

    • Observe animals for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).

  • Endpoint: Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause significant toxicity.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model

  • Cell Line and Animal Models: Use syngeneic tumor models such as MC38 or CT26 colon adenocarcinoma cell lines implanted into immunocompetent mice (e.g., C57BL/6 or BALB/c).

  • Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the formulated this compound or vehicle control at the determined dose and schedule (e.g., once or twice daily via oral gavage).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

Protocol 3: Pharmacodynamic (PD) Analysis of pSLP76

  • Sample Collection: Administer a single dose of this compound or vehicle. Collect tumors and spleens at different time points (e.g., 2, 8, and 24 hours post-dose).

  • Western Blot Analysis:

    • Homogenize tissues and prepare protein lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with antibodies against pSLP76 (Ser376) and total SLP76.

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal.

  • Data Analysis: Quantify the band intensities and calculate the ratio of pSLP76 to total SLP76 to determine the extent of HPK1 inhibition.

Visualizations

HPK1_Signaling_Pathway HPK1 Signaling Pathway and Inhibition cluster_TCR T-Cell Receptor Complex TCR TCR SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 SLP76->HPK1 activates T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation pSLP76 pSLP76 (Ser376) HPK1->pSLP76 phosphorylates Degradation Degradation pSLP76->Degradation Degradation->T_Cell_Activation inhibits HPK1_Antagonist This compound HPK1_Antagonist->HPK1 inhibits

Caption: HPK1 negatively regulates T-cell activation, a process blocked by this compound.

Experimental_Workflow In Vivo Study Workflow for this compound cluster_preclinical Preclinical Optimization cluster_efficacy Efficacy & PD Studies cluster_analysis Data Analysis DoseFinding 1. Dose-Range Finding (MTD Determination) Formulation 2. Formulation Optimization DoseFinding->Formulation TumorImplantation 3. Syngeneic Tumor Implantation Formulation->TumorImplantation Treatment 4. Treatment with This compound TumorImplantation->Treatment TumorMonitoring 5. Tumor Growth Monitoring Treatment->TumorMonitoring PD_Analysis 6. Pharmacodynamic Analysis (pSLP76) Treatment->PD_Analysis DataAnalysis 7. Efficacy and Toxicity Assessment TumorMonitoring->DataAnalysis PD_Analysis->DataAnalysis

Caption: Workflow for optimizing this compound dosage in in vivo studies.

References

Technical Support Center: Troubleshooting HPK1 Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Hematopoietic Progenitor Kinase 1 (HPK1) inhibition assays. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems that may arise during your HPK1 kinase assay experiments.

Q1: Why is my background signal abnormally high?

A high background can obscure the true signal from your kinase activity, leading to a low signal-to-noise ratio.[1][2] This issue often stems from problems with reagents or reaction conditions.

  • Possible Causes and Solutions:

    • Contaminated Reagents: ATP solutions, buffers, or kinase preparations may be contaminated with ATPases, other kinases, or luminescent/fluorescent impurities.

      • Solution: Use fresh, high-purity reagents. Filter-sterilize buffers and prepare fresh ATP solutions for each experiment. Ensure the kinase preparation is highly pure.[3]

    • Sub-optimal Reagent Concentrations: The concentration of ATP, substrate, or the detection reagent may be too high.[4]

      • Solution: Titrate each reagent to determine the optimal concentration that provides a good signal window without elevating the background. Start with concentrations recommended in the literature or kit protocols and perform a matrix titration.[4]

    • Reaction Time: The incubation time for the kinase reaction or the signal detection step may be too long, allowing for non-enzymatic signal generation.

      • Solution: Optimize incubation times by performing a time-course experiment to identify the linear range for both the kinase reaction and the detection step.

    • Assay Plate Issues: Certain types of microplates can contribute to background signal through autofluorescence or autoluminescence.

      • Solution: Test different types of plates (e.g., white plates for luminescence, black plates for fluorescence) to find one with the lowest background for your assay format.

Q2: Why is my assay signal too low or absent?

A weak or non-existent signal can be due to several factors, from inactive enzymes to incorrect assay setup.

  • Possible Causes and Solutions:

    • Inactive Kinase: The HPK1 enzyme may have lost activity due to improper storage or handling.

      • Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use.

    • Sub-optimal Assay Conditions: The concentrations of the kinase, substrate, or ATP may be too low.

      • Solution: Optimize the concentrations of all reaction components. Ensure the ATP concentration is appropriate for the assay, typically around the Km for HPK1.

    • Incorrect Buffer Composition: The pH, salt concentration, or the presence of inhibitors in the buffer can suppress kinase activity.

      • Solution: Verify the composition and pH of your kinase assay buffer. A common buffer is 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Problem with Detection Reagents: The detection reagents may be expired, improperly prepared, or degraded.

      • Solution: Prepare detection reagents fresh just before use. Verify their performance with a positive control.

Q3: My results are inconsistent and not reproducible. What should I do?

Poor reproducibility can stem from a variety of factors, from pipetting errors to unstable reagents. A systematic approach is key to identifying the source of variability.

  • Possible Causes and Solutions:

    • Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes, can lead to significant variability.

      • Solution: Ensure your pipettes are calibrated and use appropriate pipetting techniques. For small volumes, consider preparing master mixes to increase the volume being pipetted.

    • Temperature Fluctuations: Kinase activity is highly dependent on temperature. Gradients across the assay plate can cause inconsistent results.

      • Solution: Ensure all reagents and the assay plate are at a stable, uniform temperature before starting the reaction. Incubate plates in a temperature-controlled environment.

    • Reagent Instability: Some reagents, particularly the kinase and ATP, can degrade over the course of an experiment.

      • Solution: Prepare reagents fresh and keep them on ice until use. For longer experiments, consider the stability of all components at the assay temperature.

    • Insufficient Mixing: Failure to adequately mix the components after addition can lead to heterogeneous reaction rates within the wells.

      • Solution: Ensure thorough mixing of reagents before and after addition to the assay plate.

    • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.

      • Solution: To mitigate this, avoid using the outermost wells or fill them with buffer or water.

HPK1 Inhibitor Data

The following table summarizes the reported in vitro activity of various HPK1 inhibitors.

CompoundParameterValue (nM)Assay TypeReference
Hpk1-IN-33Kᵢ1.7Biochemical assay
Hpk1-IN-33IC₅₀286Jurkat (Wild Type) IL-2 production
BGB-15025IC₅₀1.04Biochemical assay
GNE-1858IC₅₀1.9Biochemical assay
XHSIC₅₀2.6Kinase Assay
Compound KIC₅₀2.6Biochemical assay
M074-2865IC₅₀2,930Kinase Assay
ISR-03IC₅₀43,900Kinase Assay

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for HPK1 Activity

This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant Human HPK1

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Test inhibitor (e.g., Hpk1-IN-8) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor at 10-fold the desired final concentrations in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the recombinant HPK1 enzyme and MBP substrate in Kinase Assay Buffer to the desired concentrations. A typical concentration for HPK1 is around 3 ng/µL.

    • Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration is typically at or near the Km for HPK1 (e.g., 10 µM).

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 2 µL of the HPK1 enzyme/MBP substrate mix to each well.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Phospho-SLP-76 Assay

This assay measures the ability of an inhibitor to block the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular context.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

  • Test inhibitor dissolved in DMSO

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Lysis buffer containing protease and phosphatase inhibitors

  • Antibodies for Western Blotting: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and a loading control (e.g., anti-GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in complete RPMI-1640 medium.

    • Seed cells at an appropriate density in a multi-well plate.

    • Pre-treat cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the cells with anti-CD3/CD28 antibodies for an optimized time (e.g., 15-30 minutes) to induce HPK1 activity.

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pSLP-76 (Ser376), total SLP-76, and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for pSLP-76 and normalize to total SLP-76 or the loading control.

    • Determine the concentration-dependent inhibition of SLP-76 phosphorylation by the test compound.

Visual Guides

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 recruits & activates LAT_Gads_SLP76 LAT/Gads/SLP-76 Complex ZAP70->LAT_Gads_SLP76 phosphorylates HPK1_inactive Inactive HPK1 LAT_Gads_SLP76->HPK1_inactive recruits Downstream Downstream T-Cell Activation (e.g., AP-1, NF-κB) LAT_Gads_SLP76->Downstream promotes HPK1_active Active HPK1 HPK1_inactive->HPK1_active activation SLP76_p p-SLP-76 (Ser376) HPK1_active->SLP76_p phosphorylates Degradation Proteasomal Degradation SLP76_p->Degradation Degradation->LAT_Gads_SLP76 destabilizes Inhibitor HPK1 Inhibitor Inhibitor->HPK1_active inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) add_enzyme_substrate Add Enzyme & Substrate Mix prep_reagents->add_enzyme_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme_substrate start_reaction Initiate Reaction with ATP add_enzyme_substrate->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagents incubation->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data Troubleshooting_Tree start Assay Problem? high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal inconsistent Inconsistent Results? start->inconsistent high_bg->low_signal No check_reagents Check Reagent Purity & Freshness high_bg->check_reagents Yes optimize_conc Optimize Reagent Concentrations high_bg->optimize_conc Yes optimize_time Optimize Incubation Times high_bg->optimize_time Yes low_signal->inconsistent No low_signal->optimize_conc Yes check_enzyme Check Enzyme Activity & Storage low_signal->check_enzyme Yes check_buffer Verify Buffer Composition & pH low_signal->check_buffer Yes check_pipetting Verify Pipetting Accuracy inconsistent->check_pipetting Yes control_temp Ensure Stable Temperature inconsistent->control_temp Yes mix_well Ensure Thorough Mixing inconsistent->mix_well Yes

References

Technical Support Center: Development of Potent HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of potent and selective HPK1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is HPK1 and why is it a challenging therapeutic target?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][2] By dampening immune responses, HPK1 has emerged as a promising target for cancer immunotherapy.[2][3] However, developing potent and selective HPK1 inhibitors is challenging due to the high degree of similarity in the ATP-binding site across the human kinome, which can lead to off-target effects and potential toxicities.[4]

Q2: What are the most common off-target kinases for HPK1 inhibitors?

A2: A significant challenge in developing HPK1 inhibitors is achieving high selectivity. Due to sequence and structural homology, common off-targets include other members of the MAP4K family, such as MAP4K2, MAP4K3 (GLK), and MAP4K5. Some HPK1 inhibitors have also shown activity against unrelated kinases like Janus kinases (JAKs) and Leucine-Rich Repeat Kinase 2 (LRRK2). Thorough kinase profiling is essential to identify and mitigate these off-target activities.

Q3: Why do my biochemical assay results for an HPK1 inhibitor not correlate with my cell-based assay results?

A3: Discrepancies between biochemical and cellular assay results are a frequent challenge. Several factors can contribute to this:

  • Cell Permeability: The inhibitor may have poor cell membrane permeability, leading to a lower intracellular concentration than in a biochemical assay.

  • Cellular Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.

  • High Intracellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase, whereas intracellular ATP levels are much higher (in the millimolar range). This can reduce the apparent potency of ATP-competitive inhibitors in cellular environments.

  • Protein Binding: The inhibitor can bind to plasma proteins in cell culture media or other intracellular proteins, reducing its free, active concentration.

  • Compound Stability and Metabolism: The inhibitor may be unstable in the cellular environment or rapidly metabolized into inactive forms.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Biochemical Kinase Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reagent Variability Ensure consistent lots and concentrations of the HPK1 enzyme, substrate (e.g., Myelin Basic Protein), and ATP.
ATP Concentration IC50 values of ATP-competitive inhibitors are highly sensitive to ATP concentration. Use an ATP concentration at or near the Km for HPK1 and maintain its consistency across all experiments.
Inhibitor Solubility and Stability Prepare fresh serial dilutions of the inhibitor from a high-quality DMSO stock for each experiment. Avoid repeated freeze-thaw cycles. Visually inspect for any precipitation.
Assay Conditions Maintain consistent incubation times, temperature, and buffer conditions (pH, ionic strength).
Issue 2: Low or No Activity in Cell-Based Assays (e.g., pSLP-76 Inhibition, Cytokine Production)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Health or Inadequate Stimulation Ensure cells (e.g., Jurkat T-cells, PBMCs) are healthy and in the logarithmic growth phase. Optimize the concentration of stimulating agents like anti-CD3/CD28 antibodies.
Suboptimal Inhibitor Concentration and Incubation Time Perform a dose-response curve to determine the optimal inhibitor concentration. Optimize the pre-incubation time with the inhibitor before cell stimulation.
Low Cell Permeability If poor permeability is suspected, consider modifying the compound's chemical structure to improve its physicochemical properties.
Off-Target Effects Masking On-Target Activity Use orthogonal assays and structurally distinct HPK1 inhibitors to confirm that the observed phenotype is due to HPK1 inhibition. A rescue experiment with a kinase-dead HPK1 mutant can also be informative.
Issues with Downstream Readouts For Western blotting of phosphorylated proteins like pSLP-76 (Ser376), ensure the use of validated antibodies, appropriate lysis buffers containing phosphatase inhibitors, and proper controls (unstimulated, stimulated vehicle-treated).

Quantitative Data Summary

The following tables summarize key performance data for representative HPK1 inhibitors. Note that direct comparisons between compounds from different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro and Cellular Potency of Selected HPK1 Inhibitors

CompoundHPK1 IC50 (nM)pSLP-76 Cellular IC50 (nM)T-cell IL-2 Production EC50 (nM)Reference
NDI-101150<1~10~50
Compound K2.6~600Not Reported
M074-28652,930Not ReportedNot Reported

Table 2: Kinase Selectivity Profile of a Representative HPK1 Inhibitor (NDI-101150)

KinaseFold Selectivity vs. HPK1Reference
MAP4K3 (GLK)377
MAP4K4 (HGK)>10,000
MAP4K6 (MINK)>10,000
LCK>2,000
SYK>20,000

Table 3: In Vivo Anti-Tumor Efficacy of a Representative HPK1 Inhibitor (NDI-101150)

Tumor ModelDosing RegimenMonotherapy Efficacy (Tumor Growth Inhibition)Combination with anti-PD-1Reference
CT26 (colorectal)75 mg/kg, p.o., daily50% TGIEnhanced survival
EMT-6 (breast)75 mg/kg, p.o., daily85% TGI, 7/10 mice with complete tumor regressionNot Reported

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's potency.

  • Principle: The assay is performed in two steps. First, the kinase reaction proceeds in the presence of the inhibitor. Then, the remaining ATP is depleted, and the generated ADP is converted to ATP, which drives a luciferase-based luminescent signal.

  • Materials: Purified recombinant HPK1 enzyme, substrate (e.g., Myelin Basic Protein), ATP, test inhibitor, kinase buffer, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 384-well plate, add the test inhibitor, purified HPK1 enzyme, and the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the phosphorylation of HPK1's direct downstream substrate, SLP-76, in a cellular context.

  • Principle: Inhibition of HPK1 in stimulated T-cells will lead to a decrease in the phosphorylation of SLP-76 at the serine 376 residue. This can be quantified using methods like flow cytometry or sandwich ELISA.

  • Materials: Jurkat T-cells, test inhibitor, anti-CD3/CD28 antibodies for stimulation, lysis buffer, primary antibodies (total SLP-76 and phospho-SLP-76 Ser376), and a detection system (e.g., fluorescently labeled secondary antibodies for flow cytometry).

  • Procedure (Flow Cytometry):

    • Culture Jurkat T-cells and pre-incubate with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies for a defined period (e.g., 30 minutes).

    • Fix and permeabilize the cells.

    • Stain with a fluorescently labeled antibody specific for phospho-SLP-76 (Ser376).

    • Analyze the mean fluorescence intensity (MFI) using a flow cytometer.

In Vivo Syngeneic Mouse Tumor Model

This protocol evaluates the anti-tumor efficacy of an HPK1 inhibitor in immunocompetent mice.

  • Principle: The inhibitor's ability to enhance the host's anti-tumor immune response is assessed by measuring its impact on tumor growth.

  • Materials: Syngeneic mouse strain (e.g., BALB/c), murine tumor cell line (e.g., CT26), HPK1 inhibitor formulated for in vivo administration, and calipers for tumor measurement.

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, inhibitor monotherapy, combination therapy).

    • Administer the HPK1 inhibitor and/or other agents (e.g., anti-PD-1 antibody) according to the predetermined dosing schedule.

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, tumors and immune cells can be harvested for pharmacodynamic analysis (e.g., immune cell infiltration).

Visualizations

HPK1_Signaling_Pathway cluster_inhibition Negative Regulation TCR TCR Engagement LAT_Complex LAT Signalosome TCR->LAT_Complex recruits HPK1_inactive HPK1 (inactive) LAT_Complex->HPK1_inactive recruits HPK1_active HPK1 (active) HPK1_inactive->HPK1_active activates SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->T_Cell_Activation Degradation Proteasomal Degradation pSLP76->Degradation Degradation->T_Cell_Activation attenuates Inhibitor HPK1 Inhibitor Inhibitor->HPK1_active inhibits

Caption: HPK1-mediated negative regulation of TCR signaling and the site of inhibitor action.

Experimental_Workflow_Inhibitor_Screening Start Compound Library Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay Hit_Identification Hit Identification (Potency) Biochemical_Assay->Hit_Identification Cellular_Assay Cellular Assay (pSLP-76) Hit_Identification->Cellular_Assay Hits Lead_Selection Lead Selection (Cellular Potency) Cellular_Assay->Lead_Selection Selectivity_Screen Kinome Selectivity Screening Lead_Selection->Selectivity_Screen Leads Off_Target_Analysis Off-Target Analysis Selectivity_Screen->Off_Target_Analysis In_Vivo_Model In Vivo Efficacy (Syngeneic Model) Off_Target_Analysis->In_Vivo_Model Selective Leads Candidate Preclinical Candidate In_Vivo_Model->Candidate

Caption: A typical workflow for the screening and development of HPK1 inhibitors.

References

Technical Support Center: Enhancing the Bioavailability of HPK1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with novel Hematopoietic Progenitor Kinase 1 (HPK1) antagonists. Since "HPK1 antagonist-1" is a general term, this guide addresses the common challenges encountered with small molecule HPK1 inhibitors, focusing on strategies to understand and improve oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is HPK1 and why is it a target for immuno-oncology?

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of immune cell activation.[1][2] It is primarily expressed in hematopoietic cells.[2][3] Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, HPK1 is activated and subsequently dampens the signaling cascade by phosphorylating key adaptor proteins like SLP-76.[4] This leads to reduced T-cell proliferation and cytokine production. By inhibiting HPK1, the goal is to remove this natural "brake" on the immune system, leading to a more robust and sustained anti-tumor immune response. Therefore, HPK1 is a promising target for developing novel cancer immunotherapies.

Q2: What are the common causes of low oral bioavailability for kinase inhibitors like HPK1 antagonists?

Low oral bioavailability for small molecule kinase inhibitors (smKIs) is a frequent challenge and is often caused by a combination of factors:

  • Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in the gastrointestinal fluids, which limits their dissolution and subsequent absorption. Most smKIs fall into the Biopharmaceutics Classification System (BCS) class II or IV, characterized by low solubility.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its molecular properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the gut lumen.

  • High First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. In the liver, it can be extensively metabolized by enzymes (like cytochrome P450s), reducing the amount of active drug that reaches the rest of the body.

Q3: What initial steps should I take to assess the bioavailability of my HPK1 antagonist?

A stepwise approach is recommended:

  • Determine Physicochemical Properties: Characterize the compound's aqueous solubility at different pH values (especially pH 2, 4.5, and 6.8 to simulate the GI tract), lipophilicity (LogP/LogD), and pKa.

  • Conduct In Vitro ADME Assays: Use standard assays to predict in vivo behavior. Key assays include:

    • Caco-2 Permeability Assay: To assess intestinal permeability and identify potential P-gp efflux.

    • Microsomal Stability Assay: To estimate the rate of metabolism by liver enzymes.

  • Perform a Pilot In Vivo Pharmacokinetic (PK) Study: Administer the compound to a small group of rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes. The IV dose helps determine clearance and volume of distribution, while the PO dose assesses oral absorption. Comparing the Area Under the Curve (AUC) from both routes allows for the calculation of absolute oral bioavailability (F%).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: My HPK1 antagonist precipitates out of solution during in vitro assays.

  • Symptom: When diluting a high-concentration DMSO stock of your antagonist into aqueous assay buffer or cell culture medium, you observe cloudiness or precipitate. This can lead to inaccurate and inconsistent assay results.

  • Possible Cause: The kinetic solubility of your compound in the final aqueous medium has been exceeded. Most kinase inhibitors are poorly soluble in aqueous solutions.

  • Troubleshooting & Optimization:

    • Lower Final Concentration: The simplest solution is to work with a lower final concentration of the inhibitor if it is compatible with your assay's sensitivity.

    • Use Co-solvents or Surfactants: For in vitro biochemical assays, adding a small percentage of a water-miscible co-solvent (e.g., ethanol, PEG) or a non-ionic surfactant (e.g., Tween-20) to the buffer can help maintain solubility.

    • Check Medium Composition: For cell-based assays, perform a solubility test directly in your specific cell culture medium. The presence of proteins like serum albumin can sometimes help or hinder solubility.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions from your stock solution for each experiment to avoid issues related to compound degradation or precipitation over time in aqueous media.

Issue 2: My antagonist shows low plasma exposure after oral dosing in animal studies.

  • Symptom: Following oral gavage in a rodent PK study, blood analysis shows very low or undetectable levels of your compound, despite it having potent in vitro activity.

  • Possible Causes & Investigation Workflow: This is a classic low bioavailability problem. The cause is likely poor solubility, poor permeability, or high first-pass metabolism.

    G start Low Oral Exposure (AUC) solubility Assess Solubility (Kinetic Solubility Assay) start->solubility permeability Assess Permeability (Caco-2 Assay) start->permeability metabolism Assess Metabolic Stability (Microsomal Assay) start->metabolism formulation Solubility Issue: Improve Formulation solubility->formulation If Low prodrug Permeability Issue: Prodrug/Structure Mod. permeability->prodrug If Low firstpass Metabolism Issue: Address First-Pass Effect metabolism->firstpass If Unstable

    Caption: Workflow for troubleshooting low oral bioavailability.

  • Solutions:

    • If Solubility is Low: The drug isn't dissolving in the gut. You must use a bioavailability-enhancing formulation. Strategies include:

      • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix prevents crystallization and increases apparent solubility.

      • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.

      • Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.

    • If Permeability is Low: The drug is dissolved but cannot cross the intestinal wall.

      • Prodrug Approach: A prodrug can be designed to be more permeable and then convert to the active compound in the body.

      • Structural Modification: Medicinal chemistry efforts can modify the molecule to improve its permeability, for example, by optimizing lipophilicity or reducing hydrogen bond donors.

Issue 3: I am observing high variability in my in vivo pharmacokinetic data.

  • Symptom: In your rodent PK studies, the plasma concentrations vary significantly between animals in the same dose group, resulting in large standard deviations.

  • Possible Causes & Solutions:

    • Formulation Inconsistency: If you are using a simple suspension, the compound may be settling, leading to inconsistent dosing. Ensure your formulation is homogenous and stable for the duration of the experiment.

    • Food Effects: The presence or absence of food in the stomach can dramatically alter GI physiology (e.g., pH, motility) and impact the absorption of poorly soluble drugs. All bioavailability studies should be conducted in fasted animals to ensure consistency.

    • pH-Dependent Solubility: Many kinase inhibitors are weak bases with higher solubility at low (gastric) pH and lower solubility at neutral (intestinal) pH. Variations in individual animal gastric pH can lead to variable absorption. Using an enabling formulation like an ASD can mitigate these pH-dependent effects.

Data Presentation

Table 1: Example Physicochemical and In Vitro ADME Data for a Hypothetical HPK1 Antagonist

Parameter Value Implication for Bioavailability
Molecular Weight 485.6 g/mol Acceptable for oral absorption.
pKa 4.2 (weak base) Likely to have pH-dependent solubility.
Aqueous Solubility (pH 6.8) < 1 µg/mL Very low; will limit dissolution and absorption.
LogP 4.5 High lipophilicity; contributes to poor solubility.
Caco-2 Permeability (Papp A→B) 0.5 x 10⁻⁶ cm/s Low to moderate permeability.
Caco-2 Efflux Ratio (B→A / A→B) 4.2 Suggests the compound is a substrate for efflux transporters.

| Liver Microsome Stability (t½) | 15 min | Rapid metabolism; suggests high potential for first-pass effect. |

Table 2: Comparison of Pharmacokinetic Parameters for Different Formulations of an HPK1 Antagonist in Rats (10 mg/kg Oral Dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Bioavailability (F%)
Aqueous Suspension 55 ± 25 4.0 250 ± 110 3%
Amorphous Solid Dispersion (ASD) 450 ± 90 2.0 2150 ± 420 25%
Lipid-Based (SEDDS) 380 ± 75 1.5 1850 ± 350 22%
Intravenous (IV) Solution (1 mg/kg) - - 840 ± 150 100%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Objective: To determine the solubility of a compound in an aqueous buffer after adding it from a DMSO stock, simulating the conditions of an in vitro assay.

  • Materials: 10 mM DMSO stock solution of HPK1 antagonist, phosphate-buffered saline (PBS) pH 7.4, 96-well plates, plate shaker, plate reader.

  • Method:

    • Add 198 µL of PBS to wells of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock to the PBS (final concentration 100 µM, 1% DMSO). Prepare in triplicate.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new plate.

    • Determine the concentration of the dissolved compound in the supernatant using a sensitive analytical method like LC-MS/MS or HPLC-UV, by comparing against a standard curve prepared in DMSO/PBS.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.

  • Methodology:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, polarized monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Apical to Basolateral (A→B) Permeability: Add the HPK1 antagonist (e.g., at 10 µM) to the apical (upper) chamber. At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Permeability: Add the compound to the basolateral chamber and sample from the apical chamber.

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.

Protocol 3: Rodent Pharmacokinetic (PK) Study

  • Objective: To determine the plasma concentration-time profile and key PK parameters (Cmax, Tmax, AUC, F%) of an HPK1 antagonist.

  • Methodology:

    • Use adult male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., in the jugular vein) for serial blood sampling.

    • Oral (PO) Group: Fast animals overnight. Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg) in a suitable vehicle (e.g., an aqueous suspension or an enabling formulation).

    • Intravenous (IV) Group: Administer the compound as a bolus injection via the cannula at a lower dose (e.g., 1 mg/kg) in a solubilizing vehicle.

    • Collect blood samples (~100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

    • Process blood to collect plasma and store at -80°C until analysis.

    • Quantify the drug concentration in plasma using a validated LC-MS/MS method.

    • Calculate PK parameters using non-compartmental analysis software. Absolute bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

G cluster_TCR T-Cell Receptor Signaling TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates Activation T-Cell Activation (e.g., AP-1, NF-κB) SLP76->Activation HPK1->SLP76 Phosphorylates & Inhibits Antagonist HPK1 Antagonist Antagonist->HPK1 Blocks

Caption: Simplified HPK1 signaling pathway in T-cells.

G cluster_formulation Formulation Strategies cluster_chem Medicinal Chemistry asd Amorphous Solid Dispersion (ASD) lipid Lipid-Based Systems (e.g., SEDDS) particle Particle Size Reduction prodrug Prodrug Approach structure Structural Modification solubility Poor Solubility solubility->asd Addresses solubility->lipid Addresses solubility->particle Addresses permeability Poor Permeability permeability->prodrug Addresses permeability->structure Addresses

Caption: Strategies to address bioavailability challenges.

References

Technical Support Center: Minimizing Toxicity of HPK1 Antagonist-1 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the toxicity of HPK1 antagonist-1 in preclinical models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is HPK1 and why is it a target in immuno-oncology?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase primarily expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1] Upon TCR engagement, HPK1 becomes activated and phosphorylates downstream molecules like SLP-76, which attenuates T-cell activation and proliferation.[1] By inhibiting HPK1, its negative feedback on the immune response is blocked, leading to sustained T-cell activation and a more robust anti-tumor immune response.[1]

Q2: What are the common toxicities observed with HPK1 inhibitors in preclinical models?

A2: Based on preclinical and clinical data, the most common toxicities associated with HPK1 inhibitors are:

  • Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are frequently observed treatment-related adverse events.[1]

  • Immune-Related Adverse Events (irAEs): Due to their immune-enhancing mechanism, HPK1 inhibitors can cause inflammatory side effects like colitis (inflammation of the colon), pneumonitis (inflammation of the lungs), and skin rash.

  • Fatigue: A general sense of tiredness is also a reported side effect.

Q3: What are the potential causes of toxicity with this compound?

A3: Toxicity associated with this compound can stem from two primary sources:

  • On-target toxicity: This results from the intended mechanism of action, which is the hyperactivation of the immune system. While beneficial for fighting cancer, excessive immune stimulation can lead to autoimmune-like toxicities.

  • Off-target toxicity: This occurs when the inhibitor binds to and affects kinases other than HPK1. Due to the conserved nature of the ATP-binding pocket among kinases, off-target effects are a potential concern for all kinase inhibitors.

Q4: How can I minimize the toxicity of this compound in my experiments?

A4: Minimizing toxicity involves a multi-pronged approach:

  • Dose Optimization: Conduct dose-range-finding studies to identify the maximum tolerated dose (MTD) and the lowest effective dose.

  • Careful Monitoring: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and gastrointestinal distress.

  • Biomarker Analysis: Analyze blood samples for biomarkers of immune activation and organ damage.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of key organs to identify any treatment-related changes.

  • Selective Inhibitors: Whenever possible, use HPK1 inhibitors with a high degree of selectivity to minimize off-target effects.

Troubleshooting Guide

The following table provides guidance on how to troubleshoot common toxicity-related issues encountered during preclinical studies with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpectedly high in-life toxicity (e.g., weight loss, lethargy, mortality) On-target immune hyperactivation (Cytokine Release Syndrome) - Perform a dose-titration study to find the MTD.- Analyze plasma levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) to assess systemic immune activation.- Conduct histopathology of immune-related organs (spleen, lymph nodes, gut) to look for inflammation.
Off-target toxicity - Perform a kinome-wide selectivity screen to identify potential off-target kinases.- If a specific off-target kinase is identified, measure its inhibition in vivo at the doses causing toxicity, if a biomarker exists.
Formulation-related issues - Run a vehicle-only control group to rule out toxicity from the formulation excipients.
Severe diarrhea On-target effect on gut immunity (immune-mediated colitis) - Conduct histopathology of the gastrointestinal tract to examine for signs of inflammation, such as immune cell infiltration and epithelial damage.
Direct gastrointestinal toxicity - Consider reformulating the compound to improve its local tolerability.
Lack of efficacy at well-tolerated doses Insufficient target engagement - Measure the levels of phosphorylated SLP-76 (a downstream target of HPK1) in immune cells (e.g., from spleen or blood) to confirm target engagement.- Assess the pharmacokinetic profile of the compound to ensure adequate exposure.
Inappropriate animal model - Ensure the selected tumor model is responsive to immune-based therapies.

Data Presentation

Kinase Selectivity Profile

Achieving high selectivity for the target kinase is crucial for minimizing off-target toxicities. The following table presents a representative kinase selectivity profile for a potent HPK1 inhibitor, "CompK," as published by You et al. in the Journal for ImmunoTherapy of Cancer (2021). This data can serve as a benchmark for evaluating the selectivity of other HPK1 inhibitors.

KinaseIC50 (nM)Selectivity vs. HPK1
HPK1 (MAP4K1) 1.2 1x
MAP4K2>1000>833x
MAP4K3 (GLK)6554x
MAP4K4 (HGK)>1000>833x
MAP4K5 (KHS)>1000>833x
MAP4K6>1000>833x

Data is derived from the supplementary information of "Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor", You et al., J Immunother Cancer. 2021.

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to animals without causing unacceptable toxicity.

Materials:

  • This compound

  • Appropriate vehicle for formulation (e.g., 0.5% methylcellulose in water)

  • Rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Oral gavage needles

  • Animal balance

  • Calipers (if using tumor-bearing models)

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 5-6 groups) and a vehicle control group (n=3-5 animals per group). Dose levels should be chosen based on in vitro potency and any available preliminary in vivo data, typically in a 3-fold or 5-fold dose escalation manner.

  • Dose Administration: Formulate the this compound in the selected vehicle. Administer a single dose or daily doses for a defined period (e.g., 7-14 days) via the intended clinical route (e.g., oral gavage).

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of diarrhea. Record body weight daily.

  • Endpoint: The study is typically terminated after 14 days of observation.

  • Necropsy: At the end of the study, euthanize all animals and perform a gross necropsy to look for any visible abnormalities in the organs.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.

Protocol 2: Assessment of Immune-Related Adverse Events (irAEs)

Objective: To evaluate the potential of this compound to induce immune-related adverse events in a preclinical model.

Materials:

  • This compound

  • Rodent models

  • Blood collection supplies (e.g., EDTA tubes)

  • Cytokine analysis kit (e.g., ELISA or multiplex assay for IFN-γ, IL-2, TNF-α)

  • Hematology analyzer

  • Clinical chemistry analyzer

  • Formalin and histology supplies

Methodology:

  • Study Design: Use a study design similar to a standard efficacy study, with a vehicle control group and at least three dose levels of the this compound (low, medium, and high).

  • Dose Administration: Administer the compound for a prolonged period (e.g., 21-28 days) to allow for the development of potential immune-mediated toxicities.

  • Clinical Monitoring: Perform daily clinical observations and record body weights at least twice weekly.

  • Blood Collection: Collect blood samples at baseline, mid-study, and at termination for hematology and clinical chemistry analysis. Analyze plasma for levels of key pro-inflammatory cytokines.

  • Histopathology: At the end of the study, collect major organs and tissues, with a particular focus on immune-related organs (spleen, lymph nodes), gastrointestinal tract, liver, lungs, and skin. Tissues should be fixed in formalin, processed, and examined by a qualified pathologist.

Visualizations

HPK1_Signaling_Pathway cluster_signaling Intracellular Signaling cluster_activation T-Cell Activation TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 LAT->PLCg1 HPK1 HPK1 LAT->HPK1 Recruits Vav1 Vav1 SLP76->Vav1 pSLP76 pSLP-76 (Ser376) Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation Vav1->Activation HPK1->SLP76 Phosphorylates Degradation Ubiquitination & Degradation pSLP76->Degradation Leads to Degradation->SLP76 Reduces Antagonist This compound Antagonist->HPK1 Inhibits

HPK1 Signaling Pathway and Inhibition

Experimental_Workflow start Start: Novel this compound dose_range Dose-Range Finding (MTD Study) start->dose_range efficacy_studies In Vivo Efficacy Studies (Multiple Dose Groups) dose_range->efficacy_studies monitoring Clinical Monitoring (Body Weight, Observations) efficacy_studies->monitoring blood_sampling Blood Sampling (Baseline, Mid, End) efficacy_studies->blood_sampling histopathology Histopathology efficacy_studies->histopathology At Termination monitoring->efficacy_studies analysis Analysis blood_sampling->analysis hematology Hematology & Clinical Chemistry analysis->hematology cytokines Cytokine Analysis analysis->cytokines data_interpretation Data Interpretation & Toxicity Assessment hematology->data_interpretation cytokines->data_interpretation histopathology->data_interpretation

Preclinical Toxicity Assessment Workflow

Troubleshooting_Logic start Toxicity Observed (e.g., Weight Loss, Diarrhea) check_dose Is the dose at or near the MTD? start->check_dose on_target On-Target Toxicity (Immune Hyperactivation) check_dose->on_target Yes off_target Potential Off-Target Toxicity check_dose->off_target No biomarkers Action: Analyze Cytokines & Conduct Histopathology on_target->biomarkers kinome_scan Action: Perform Kinome Selectivity Screening off_target->kinome_scan reduce_dose Solution: Reduce Dose or Frequency of Administration biomarkers->reduce_dose new_inhibitor Solution: Consider a more selective inhibitor kinome_scan->new_inhibitor

Troubleshooting Logic for Toxicity

References

Technical Support Center: Strategies to Enhance HPK1 Inhibitor Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the discovery and optimization of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is HPK1 and why is it a significant target in immuno-oncology?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase primarily expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell and B-cell receptor signaling.[1][2] By inhibiting HPK1, the goal is to enhance the activation and proliferation of T-cells, thereby augmenting the immune response against cancer cells.[1][2] This makes HPK1 a compelling target for the development of novel cancer immunotherapies.

Q2: My HPK1 inhibitor shows good biochemical potency but weak cellular activity. What are the potential reasons?

A2: A discrepancy between biochemical and cellular potency is a common challenge. Several factors could be at play:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps.

  • Plasma Protein Binding: In cell culture media containing serum, high plasma protein binding can reduce the free concentration of the inhibitor available to engage with HPK1.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells.

  • Off-Target Effects: The inhibitor might be hitting other kinases that counteract the intended effect of HPK1 inhibition.

Q3: I'm observing inconsistent results in my T-cell activation assays (e.g., IL-2 production). How can I troubleshoot this?

A3: Inconsistent results in T-cell activation assays can stem from several sources:

  • Inhibitor Stability and Concentration: Ensure the inhibitor is properly dissolved and stored to prevent degradation. Verify the final concentration in your assay and perform a dose-response experiment to identify the optimal concentration.

  • Cellular Health: Use healthy, viable cells for your experiments. Poor cell viability can lead to a blunted response.

  • Suboptimal T-cell Stimulation: The concentration and quality of stimulating antibodies (e.g., anti-CD3/CD28) are critical. Titrate these reagents to ensure optimal T-cell activation.

  • Assay Conditions: Review and optimize your protocol, including incubation times and reagent concentrations.

Q4: How can I assess the on-target engagement of my HPK1 inhibitor in a cellular context?

A4: A direct way to measure on-target engagement is to quantify the phosphorylation of HPK1's primary substrate, SLP-76, at Serine 376 (pSLP-76). A reduction in the pSLP-76 signal upon inhibitor treatment indicates that the compound is engaging with HPK1 and inhibiting its kinase activity within the cell. This can be measured using techniques like Western blotting or flow cytometry.

Q5: What are some common strategies to improve the potency of an HPK1 inhibitor hit?

A5: Improving inhibitor potency often involves a multi-pronged approach:

  • Structure-Based Drug Design (SBDD): Utilize X-ray crystal structures of HPK1 in complex with your inhibitor to guide modifications that enhance binding affinity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of a hit compound to identify key functional groups and structural motifs that contribute to potency.

  • Macrocyclization: This strategy can enhance kinase inhibitory activity, improve selectivity, and optimize drug-like properties.

  • Optimization of Lipophilic Efficiency (LipE): This can help in achieving a balance between potency and favorable pharmacokinetic properties.

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause Recommended Troubleshooting Steps
Weaker than expected T-cell activation (e.g., low IL-2 production) 1. Incorrect inhibitor concentration or degradation. 2. Poor cell viability. 3. Suboptimal T-cell stimulation.1. Verify inhibitor concentration and ensure proper storage. 2. Perform a cell viability assay (e.g., Trypan Blue). 3. Titrate anti-CD3/CD28 antibodies to find the optimal concentration.
High background or no signal in pSLP-76 Western Blot 1. Suboptimal primary antibody concentration. 2. Issues with sample preparation or protein loading.1. Titrate the anti-pSLP-76 antibody. 2. Include positive and negative controls. 3. Use a loading control (e.g., total SLP-76, GAPDH) to ensure equal loading.
Inconsistent IC50 values between biochemical assays 1. Differences in assay format (e.g., ATP concentration). 2. Variations in enzyme or substrate batches.1. Ensure ATP concentration is at or near the Km for HPK1. 2. Use consistent batches of reagents and qualify new batches.
Observed phenotype does not match genetic knockout 1. Incomplete inhibition by the small molecule. 2. Off-target effects of the inhibitor. 3. Kinase-independent scaffolding functions of HPK1.1. Use a higher concentration of the inhibitor or a more potent analog. 2. Profile the inhibitor against a kinase panel to identify off-targets. 3. Use a structurally distinct HPK1 inhibitor as a control.

Data Presentation: Comparative Potency of HPK1 Inhibitors

The following tables summarize the biochemical and cellular potencies of several published HPK1 inhibitors. Note that direct comparisons of IC50 values should be made with caution due to variations in assay conditions.

Table 1: Biochemical Potency of Selected HPK1 Inhibitors

InhibitorHPK1 IC50 (nM)Assay Type
Hpk1-IN-40.061Biochemical Assay
BGB-150251.04Biochemical Assay
Compound 211.0ADP-Glo Assay
GNE-18581.9Biochemical Assay
Compound K2.6Biochemical Assay
CFI-4024114.0 ± 1.3Not Specified
GNE-68934.9 (Ki)SPR fragment screen
Compound from Insilico Medicine10.4Not Specified
AZ3246N/AN/A
ISR-0524,200Radiometric Assay
ISR-0343,900Radiometric Assay

Table 2: Cellular Efficacy of Selected HPK1 Inhibitors

InhibitorCell TypeAssayPotency (IC50/EC50)
AZ3246T cellsIL-2 Secretion90 nM (EC50)
GNE-6893Jurkat cellspSLP-76 Inhibition280 nM (IC50)
Compound 1Human PBMCspSLP-76 Inhibition17.59 - 19.8 nM (IC50)
Compound 1Human PBMCsIL-2 Secretion2.24 - 4.85 nM (EC50)
Compound 2Human PBMCspSLP-76 Inhibition141.44 - 193.41 nM (IC50)
Compound 2Human PBMCsIL-2 Secretion58.36 - 142.53 nM (EC50)

Experimental Protocols

Biochemical HPK1 Kinase Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • HPK1 inhibitor and DMSO (for control)

Procedure:

  • Prepare serial dilutions of the HPK1 inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO.

  • Add 2 µL of HPK1 enzyme solution.

  • Add 2 µL of a solution containing the substrate (MBP) and ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular pSLP-76 (Ser376) Flow Cytometry Assay

This assay measures the on-target effect of an HPK1 inhibitor by quantifying the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

  • Jurkat T-cells or primary human T-cells

  • HPK1 inhibitor

  • T-cell stimulation antibodies (anti-CD3/CD28)

  • Fixation buffer

  • Permeabilization buffer

  • Fluorescently labeled antibody specific for phospho-SLP76 (Ser376)

Procedure:

  • Pre-incubate the cells with serial dilutions of the HPK1 inhibitor for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for a defined period (e.g., 15-30 minutes).

  • Fix and permeabilize the cells.

  • Stain the cells with the anti-phospho-SLP76 (Ser376) antibody.

  • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the phospho-SLP76 signal.

  • A reduction in MFI in inhibitor-treated cells compared to vehicle-treated cells indicates target engagement.

T-Cell Activation Assay (IL-2 Production)

This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, often quantified by the secretion of Interleukin-2 (IL-2).

Materials:

  • Primary human peripheral blood mononuclear cells (PBMCs) or a T-cell line

  • HPK1 inhibitor

  • T-cell stimulation antibodies (anti-CD3/CD28)

  • Cell culture medium

  • Commercial IL-2 ELISA kit

Procedure:

  • Pre-incubate the cells with the HPK1 inhibitor.

  • Stimulate the cells with anti-CD3/CD28 antibodies.

  • Incubate for an appropriate period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizations

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76_Complex LAT/SLP-76 Signalosome ZAP70->LAT_SLP76_Complex HPK1 HPK1 LAT_SLP76_Complex->HPK1 Activation Downstream_Signaling Downstream Signaling (e.g., PLCγ1, Erk) LAT_SLP76_Complex->Downstream_Signaling pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Ub_Degradation->LAT_SLP76_Complex Inhibition T_Cell_Activation T-Cell Activation (IL-2 Production) Downstream_Signaling->T_Cell_Activation HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 Inhibition SAR_Workflow Hit_Compound Hit Compound Identification Chemical_Synthesis Chemical Synthesis of Analogs Hit_Compound->Chemical_Synthesis Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Chemical_Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (pSLP-76, IL-2) Chemical_Synthesis->Cellular_Assay Data_Analysis SAR Analysis & Data Interpretation Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization (Potency, Selectivity, PK) Data_Analysis->Lead_Optimization Lead_Optimization->Chemical_Synthesis Iterative Cycles Troubleshooting_Workflow Unexpected_Result Unexpected Result (e.g., Low Potency) Verify_Inhibitor Verify Inhibitor (Concentration, Stability) Unexpected_Result->Verify_Inhibitor Assess_Cells Assess Cellular Health (Viability) Unexpected_Result->Assess_Cells Optimize_Assay Optimize Assay Conditions (Reagents, Protocol) Unexpected_Result->Optimize_Assay Re_evaluate Re-evaluate Results Verify_Inhibitor->Re_evaluate Assess_Cells->Re_evaluate Optimize_Assay->Re_evaluate Hypothesize Formulate New Hypothesis (e.g., Off-Target Effects) Re_evaluate->Hypothesize If problem persists

References

Validation & Comparative

A Head-to-Head Comparison: HPK1 Antagonist-1 Versus Genetic Knockdown of HPK1 for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers navigating the choice between pharmacological inhibition and genetic ablation of a key immune checkpoint.

In the rapidly evolving landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical intracellular negative regulator of T-cell and other immune cell functions.[1][2][3] Its role in dampening anti-tumor immune responses has made it a compelling target for therapeutic intervention. Researchers are primarily employing two distinct strategies to counteract HPK1's immunosuppressive effects: pharmacological inhibition with small molecule antagonists and genetic knockdown or knockout. This guide provides an objective, data-driven comparison of these two approaches to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific research needs.

Mechanism of Action: A Shared Target, Divergent Approaches

Both pharmacological inhibition and genetic knockdown of HPK1 aim to disrupt its kinase activity, which is crucial for its negative regulatory function in T-cells.[2][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key downstream signaling molecules, most notably the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the degradation of SLP-76 and the attenuation of the T-cell activation signal.

HPK1 Antagonist-1 and other small molecule inhibitors typically function as ATP-competitive or allosteric inhibitors that directly block the catalytic activity of the HPK1 protein. This approach offers the advantage of temporal control, allowing for acute and reversible inhibition.

Genetic knockdown , on the other hand, involves the use of techniques like CRISPR/Cas9 or shRNA to permanently reduce or eliminate the expression of the HPK1 gene, leading to a complete loss of the HPK1 protein. This method provides a "cleaner" system for studying the complete loss of HPK1 function, devoid of potential off-target effects of a small molecule inhibitor.

Quantitative Data Presentation

The following tables summarize the quantitative effects of pharmacological inhibition and genetic knockdown of HPK1 on key T-cell functions, as reported in various preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and the magnitude of effects can vary based on the specific inhibitor, its concentration, the genetic modification technique, and the T-cell stimulation protocol.

Table 1: Effects on T-Cell Activation and Cytokine Production

ParameterThis compound (and other small molecule inhibitors)Genetic Knockdown of HPK1Key Findings
IL-2 Production Significant, dose-dependent increase in TCR-stimulated T-cells.Markedly enhanced production in response to TCR stimulation.Both approaches robustly increase the secretion of IL-2, a critical cytokine for T-cell proliferation and survival.
IFN-γ Secretion Potent enhancement of IFN-γ production, especially in combination with anti-PD-1.Substantially elevated IFN-γ levels upon T-cell activation.Both strategies effectively boost the production of the key anti-tumor effector cytokine, IFN-γ.
T-Cell Proliferation Increased proliferation of T-cells in response to antigen stimulation.Augmented proliferative capacity of T-cells.Inhibition of HPK1, by either method, lowers the threshold for T-cell activation and enhances proliferation.
pSLP-76 (Ser376) Levels Dose-dependent reduction in phosphorylation.Complete abrogation of phosphorylation.Both methods effectively block the initial step in HPK1-mediated T-cell inhibition.

Table 2: In Vivo Anti-Tumor Efficacy

ParameterThis compound (and other small molecule inhibitors)Genetic Knockdown of HPK1Key Findings
Tumor Growth Inhibition (as monotherapy) Significant delay in tumor growth in various syngeneic mouse models.Substantial suppression of tumor growth.Both pharmacological and genetic inhibition of HPK1 demonstrate standalone anti-tumor activity.
Combination Therapy with Anti-PD-1 Synergistic anti-tumor effects, leading to enhanced tumor regression.Improved efficacy of PD-1 blockade.Targeting HPK1 can overcome resistance to immune checkpoint inhibitors.
Immune Cell Infiltration in Tumors Increased infiltration of activated CD8+ T-cells into the tumor microenvironment.Enhanced presence of effector T-cells within the tumor.Both approaches remodel the tumor microenvironment to be more pro-inflammatory.

Mandatory Visualization

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling cluster_Intervention Points of Intervention TCR TCR Lck Lck TCR->Lck CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT HPK1 HPK1 ZAP70->HPK1 Activates SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK NFkB NF-κB SLP76->NFkB pSLP76 pSLP-76 (Ser376) Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux Activation T-Cell Activation (Cytokine Production, Proliferation) ERK->Activation NFkB->Activation Ca_Flux->Activation HPK1->SLP76 Phosphorylates HPK1->Activation Inhibits Degradation Proteasomal Degradation pSLP76->Degradation Antagonist This compound Antagonist->HPK1 Knockdown Genetic Knockdown Knockdown->HPK1 Abolishes Expression

Caption: HPK1 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_Cells Cell Preparation cluster_Group1 Group 1: Pharmacological Inhibition cluster_Group2 Group 2: Genetic Knockdown cluster_Assays Functional Assays T_Cells Isolate Human/Murine T-Cells Treat Treat with HPK1 Antagonist-1 (Dose-Response) T_Cells->Treat Control1 Vehicle Control (DMSO) T_Cells->Control1 Knockdown Transduce with CRISPR/Cas9 or shRNA targeting HPK1 T_Cells->Knockdown Control2 Control (e.g., non-targeting guide) T_Cells->Control2 Stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) Treat->Stimulate Control1->Stimulate Knockdown->Stimulate Control2->Stimulate Cytokine Cytokine Analysis (ELISA, Luminex) Stimulate->Cytokine Proliferation Proliferation Assay (e.g., CFSE) Stimulate->Proliferation Signaling Signaling Analysis (Western Blot for pSLP-76) Stimulate->Signaling InVivo In Vivo Tumor Model (Adoptive Transfer) Stimulate->InVivo

Caption: Experimental Workflow for Comparing HPK1 Interventions.

Logical_Relationship Goal Enhance Anti-Tumor Immunity by Inhibiting HPK1 Pharm_Inhibition Pharmacological Inhibition (e.g., this compound) Goal->Pharm_Inhibition Genetic_Knockdown Genetic Knockdown (CRISPR, shRNA) Goal->Genetic_Knockdown Pros_Pharm Pros: - Temporal Control - Reversible - Clinically Translatable Pharm_Inhibition->Pros_Pharm Cons_Pharm Cons: - Potential Off-Target Effects - PK/PD Considerations Pharm_Inhibition->Cons_Pharm Pros_Genetic Pros: - High Specificity - Complete Target Ablation - 'Gold Standard' for Validation Genetic_Knockdown->Pros_Genetic Cons_Genetic Cons: - Irreversible - Potential Developmental Effects - Not a Direct Therapeutic Modality Genetic_Knockdown->Cons_Genetic

Caption: Logical Relationship and Considerations of Approaches.

Experimental Protocols

T-Cell Activation and Cytokine Production Assay
  • Cell Isolation and Culture: Isolate primary human or murine T-cells from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection kits. Culture the T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • HPK1 Inhibition:

    • Pharmacological: Pre-treat T-cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours before stimulation.

    • Genetic: Utilize T-cells previously transduced with lentiviral vectors encoding shRNA or CRISPR/Cas9 components targeting HPK1. A non-targeting control should be used.

  • T-Cell Stimulation: Plate the T-cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL). Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture medium.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Analysis: Collect the culture supernatants and measure the concentrations of IL-2 and IFN-γ using commercially available ELISA or Luminex kits according to the manufacturer's instructions.

Western Blot for HPK1 Signaling
  • Cell Treatment and Lysis: Treat and stimulate T-cells as described above for a short duration (e.g., 5-30 minutes) to observe acute signaling events. After stimulation, place the cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour. Incubate the membrane with primary antibodies specific for phospho-SLP-76 (Ser376), total SLP-76, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Syngeneic Tumor Model
  • Tumor Cell Implantation: Subcutaneously inject a tumorigenic dose of murine cancer cells (e.g., 1x10⁶ MC38 colon adenocarcinoma cells) into the flank of syngeneic mice (e.g., C57BL/6).

  • Treatment Initiation:

    • Pharmacological: Once tumors are established (e.g., 50-100 mm³), begin daily oral or intraperitoneal administration of the this compound or vehicle control.

    • Genetic: For adoptive cell transfer studies, T-cells from HPK1 knockout or wild-type mice are activated ex vivo and then intravenously injected into tumor-bearing mice.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, excise the tumors and spleens. Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for the frequency and activation status of CD4+ and CD8+ T-cells.

Conclusion: Choosing the Right Tool for the Job

The collective evidence strongly indicates that both pharmacological inhibition and genetic knockdown of HPK1 are effective strategies for enhancing T-cell-mediated anti-tumor immunity. The choice between these two powerful methodologies hinges on the specific research objective.

Pharmacological inhibition with molecules like this compound offers a transient, titratable, and clinically relevant approach. The ability to control the timing and level of inhibition is a significant advantage for preclinical and clinical drug development.

Genetic knockdown serves as the gold standard for target validation, providing an unambiguous system to study the consequences of complete HPK1 loss without the potential confounding variables of inhibitor off-target effects.

Ultimately, a synergistic approach, where findings from genetic models are validated with potent and selective pharmacological inhibitors, will be paramount for the successful clinical translation of HPK1-targeted immunotherapies. The convergence of data from both methodologies solidifies HPK1's position as a high-value target for the next generation of cancer treatments.

References

Unlocking T-Cell Immunity: A Comparative Analysis of HPK1 Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of emerging Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor scaffolds. HPK1 has garnered significant attention as a key immuno-oncology target due to its function as a negative regulator of T-cell and B-cell receptor signaling.[1] Inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity by activating T-cells, B-cells, and dendritic cells.[1][2] This guide provides a comprehensive overview of the performance of various HPK1 inhibitors, supported by experimental data, to aid in the evaluation and selection of compounds for further research and development.

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the biochemical potency and cellular activity of several notable HPK1 inhibitors. It is important to note that direct comparisons should be made with caution, as the data are sourced from various studies and may have been generated under different experimental conditions.[1]

Inhibitor Scaffold/CompoundHPK1 Biochemical IC50 (nM)Cellular pSLP-76 IC50 (nM)IL-2 Release EC50 (nM)Key Features
Diaminopyrimidine Carboxamides
Compound 1 (BMS)0.5[3]-226Engages the hinge region of HPK1.
Compound 22 (BMS)0.061--Potent diaminopyrimidine carboxamide.
Spiro-Azaindolines
GEN-8 (Genentech)---Occupies the ATP-binding site with an atypical binding mode.
Isoindolinones
Compound 4-50.9--Deuterated analogue with improved selectivity.
1H-pyrazolo[3,4-b]pyridines
Compound 2-71.39-11.56 (Jurkat cells)Favorable selectivity against TCR-related kinases.
2,4-disubstituted Pyrimidines
HMC-H81.11283.0157.08Potent with good oral bioavailability in rats.
Clinical Candidates
CFI-4024114.0 ± 1.3--Orally bioavailable, in Phase 1/2 clinical trials.
BGB-15025---In Phase I trials, both as monotherapy and in combination.
NDI-101150---In Phase I/II clinical trials.
Allosteric Inhibitor
Compound 1 (Triazolopyrimidinone)Binds to unphosphorylated HPK1 >24-fold more potently than active HPK1--Allosteric, inactive conformation-selective inhibitor.

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that plays a crucial role in negatively regulating T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent degradation of SLP-76, which ultimately dampens the T-cell response and reduces the production of interleukin-2 (IL-2). The inhibition of HPK1 blocks this negative feedback loop, thereby sustaining TCR signaling and enhancing T-cell effector functions.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_Signaling Intracellular Signaling cluster_Response T-Cell Response TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3_CD28 CD3/CD28 SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) Tcell_Activation T-Cell Activation (IL-2 Production) SLP76->Tcell_Activation Fourteen33 14-3-3 pSLP76->Fourteen33 Binds Degradation SLP-76 Degradation Fourteen33->Degradation Tcell_Inhibition T-Cell Inhibition Degradation->Tcell_Inhibition HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1

Caption: HPK1 negative feedback loop in TCR signaling.

Experimental Protocols

The evaluation of HPK1 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and functional effects.

Biochemical Potency Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to determine the biochemical IC50 of inhibitors against HPK1.

  • Principle: The assay measures the inhibition of the phosphorylation of a substrate by the kinase. A biotinylated substrate and a europium-labeled anti-phospho-substrate antibody are utilized.

  • General Protocol:

    • Recombinant HPK1 enzyme is incubated with the test inhibitor at various concentrations.

    • ATP and a biotinylated SLP-76 peptide substrate are added to initiate the kinase reaction.

    • The reaction is stopped, and a europium-labeled anti-phospho-SLP-76 (Ser376) antibody and a streptavidin-conjugated acceptor (e.g., XL665) are added.

    • If the substrate is phosphorylated, the binding of the antibody and streptavidin to the same molecule brings the FRET donor (europium) and acceptor into proximity, generating a FRET signal.

    • The signal is measured, and IC50 values are calculated from the dose-response curve.

Cellular Target Engagement: pSLP-76 Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, the direct substrate of HPK1, in a cellular context.

  • Principle: Inhibition of HPK1 in cells leads to a decrease in pSLP-76 levels upon T-cell receptor (TCR) stimulation.

  • General Protocol:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-incubated with the test inhibitor at various concentrations.

    • T-cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

    • Cells are lysed, and the protein concentration is determined.

    • The levels of phosphorylated SLP-76 (Ser376) are quantified using methods such as ELISA, Western Blotting, or phospho-flow cytometry.

    • IC50 values are determined by analyzing the reduction in pSLP-76 levels as a function of inhibitor concentration.

Functional Cellular Assay: IL-2 Release Assay

This assay assesses the functional consequence of HPK1 inhibition by measuring the production of the cytokine IL-2, a key indicator of T-cell activation.

  • Principle: Inhibition of the negative regulator HPK1 is expected to enhance TCR-mediated T-cell activation and subsequent IL-2 secretion.

  • General Protocol:

    • PBMCs or isolated T-cells are pre-treated with various concentrations of the HPK1 inhibitor.

    • The cells are then stimulated with anti-CD3/CD28 antibodies.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is measured using an ELISA kit.

    • EC50 values, the concentration at which the inhibitor elicits a half-maximal response, are calculated.

Experimental Workflow for HPK1 Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of novel HPK1 inhibitors, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development HTS High-Throughput Screening (e.g., TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Biochem_Potency Biochemical Potency (IC50 determination) Hit_ID->Biochem_Potency Cellular_Activity Cellular Target Engagement (pSLP-76 Assay) Biochem_Potency->Cellular_Activity Functional_Assay Functional Cellular Assay (IL-2 Release) Cellular_Activity->Functional_Assay Selectivity Kinase Selectivity Profiling Functional_Assay->Selectivity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK_PD InVivo In Vivo Efficacy (Syngeneic Mouse Models) PK_PD->InVivo Clinical_Trials Phase I/II Clinical Trials InVivo->Clinical_Trials

Caption: Typical workflow for HPK1 inhibitor evaluation.

References

Cross-Validation of HPK1 Inhibition on T-Cell Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors on T-cell markers, supported by experimental data. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor T-cell responses.[3][4]

The HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and degradation of SLP-76. The destabilization of the TCR signaling complex dampens T-cell activation signals. Pharmacological inhibition of HPK1 blocks this phosphorylation, thereby stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell activation.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_activation Activation Cascade cluster_inhibition Negative Regulation cluster_intervention Pharmacological Intervention TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates TCR_signaling_up Sustained TCR Signaling & T-Cell Activation pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 SLP76->TCR_signaling_up protein_14_3_3 14-3-3 Protein pSLP76->protein_14_3_3 Recruits Ubiquitination Ubiquitination & Degradation of SLP-76 protein_14_3_3->Ubiquitination TCR_signaling_down TCR Signaling Attenuation Ubiquitination->TCR_signaling_down HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1_active Inhibits

Caption: HPK1 negatively regulates T-cell activation.

Comparative Efficacy of HPK1 Inhibitors on T-Cell Markers

Several small molecule HPK1 inhibitors have been developed to enhance T-cell function. This section compares the effects of representative inhibitors on key T-cell activation markers and cytokine production. The data presented is a synthesis from multiple studies.

Table 1: Effect of HPK1 Inhibitors on T-Cell Activation Markers

InhibitorT-Cell TypeActivation Markers UpregulatedFold Change (vs. Control)Reference
Compound 1 Human CD8+ T-cellsCD25, CD69, CD71>1.3
Human CD4+ T-cellsCD25, CD69, CD71Modest Increase
KHK-6 Human CD4+ & CD8+ T-cellsCD25, CD69, HLA-DRSignificant Increase
A-745 Murine T-cellsNot specifiedAugmented Proliferation
BGB-15025 Preclinical modelsNot specifiedEnhances T-cell activation
NDI-101150 Preclinical modelsNot specifiedRelieves inhibition of TCRs

Table 2: Effect of HPK1 Inhibitors on Cytokine Production

InhibitorT-Cell TypeCytokines IncreasedKey FindingsReference
Compound 1 Human T-cellsIFN-γ, IL-2Enhanced Th1 cytokine production.
KHK-6 Human T-cellsIFN-γ, IL-2, TNF-αSignificantly enhanced production.
Ryvu Compounds Human PBMCs, Murine T-cellsIL-2Overcomes PGE-2 induced resistance.
RAPT Compounds Human & Murine T-cellsIL-2Concomitantly increases IL-2 production.
Generic HPK1i Jurkat cells, Human PBMCsIL-2, IFN-γEnhanced production, synergistic with anti-PD-L1.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of inhibitor efficacy. Below are generalized protocols for key experiments.

Protocol 1: T-Cell Activation and Flow Cytometry Analysis of Activation Markers

This protocol provides a general method for activating T-cells and analyzing the expression of surface activation markers using flow cytometry.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • Cell culture medium (e.g., RPMI-1640) with supplements.

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin).

  • HPK1 inhibitor (and vehicle control, e.g., DMSO).

  • Flow cytometry antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

  • Flow cytometer.

Procedure:

  • Isolate PBMCs or T-cells from whole blood using standard methods.

  • Resuspend cells in culture medium at a density of 1 x 10^6 cells/mL.

  • Pre-treat cells with the desired concentration of the HPK1 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Transfer cells to a 96-well plate pre-coated with anti-CD3 antibody (or add soluble anti-CD3/anti-CD28 antibodies).

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours. The incubation time will vary depending on the marker of interest, as CD69 is an early marker while CD25 is a later marker.

  • Harvest the cells and wash them with PBS.

  • Stain the cells with a cocktail of fluorescently labeled antibodies against T-cell and activation markers.

  • Acquire data on a flow cytometer and analyze the percentage and mean fluorescence intensity of marker-positive cells within the T-cell populations.

Protocol 2: Measurement of Cytokine Production

This protocol outlines the measurement of secreted cytokines from T-cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

Materials:

  • Supernatants from the T-cell activation cultures (from Protocol 1).

  • ELISA kit or CBA kit for the cytokines of interest (e.g., IL-2, IFN-γ).

  • Plate reader (for ELISA) or flow cytometer (for CBA).

Procedure:

  • After the incubation period in Protocol 1, centrifuge the cell plates and carefully collect the culture supernatants.

  • Perform the ELISA or CBA according to the manufacturer's instructions.

  • For ELISA, this typically involves adding the supernatant to an antibody-coated plate, followed by detection with a secondary antibody and substrate. The absorbance is then read on a plate reader.

  • For CBA, the supernatant is incubated with a mixture of beads, each coated with an antibody for a specific cytokine. The beads are then analyzed by flow cytometry.

  • Quantify the cytokine concentrations by comparing the sample readings to a standard curve.

Visualizing the Workflow and Logical Relationships

Experimental_Workflow Experimental Workflow for HPK1 Inhibitor Testing start Isolate T-Cells pretreat Pre-treat with HPK1 Inhibitor / Vehicle start->pretreat stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) pretreat->stimulate incubate Incubate (24-72h) stimulate->incubate harvest Harvest Cells & Collect Supernatant incubate->harvest analysis Analysis harvest->analysis flow Flow Cytometry: - CD25 - CD69 - etc. analysis->flow Cell Pellet elisa ELISA / CBA: - IL-2 - IFN-γ - etc. analysis->elisa Supernatant

Caption: Workflow for assessing HPK1 inhibitor effects.

Logical_Relationship Logical Cascade of HPK1 Inhibition hpk1_inhibition HPK1 Kinase Inhibition pslp76_decrease Decreased p-SLP-76 (Ser376) hpk1_inhibition->pslp76_decrease tcr_stabilization TCR Signaling Complex Stabilization pslp76_decrease->tcr_stabilization tcr_signaling Enhanced & Sustained TCR Signaling tcr_stabilization->tcr_signaling tcell_activation Increased T-Cell Activation tcr_signaling->tcell_activation markers_up Upregulation of Activation Markers (CD25, CD69) tcell_activation->markers_up cytokines_up Increased Cytokine Production (IL-2, IFN-γ) tcell_activation->cytokines_up proliferation_up Enhanced Proliferation tcell_activation->proliferation_up antitumor_response Potentiated Anti-Tumor Immune Response markers_up->antitumor_response cytokines_up->antitumor_response proliferation_up->antitumor_response

Caption: HPK1 inhibition enhances T-cell effector functions.

Conclusion

The cross-validation of various small molecule inhibitors demonstrates that targeting HPK1 is a viable strategy to augment T-cell function. Pharmacological inhibition of HPK1 consistently leads to the upregulation of key T-cell activation markers such as CD25 and CD69, and enhances the production of crucial effector cytokines like IL-2 and IFN-γ. These effects are observed across different inhibitors and in both human and murine T-cells, strengthening the case for HPK1 as a high-value target in immuno-oncology. Furthermore, HPK1 inhibition can reverse the immunosuppressive effects of factors found in the tumor microenvironment, such as PGE2 and adenosine. The continued development and clinical testing of potent and selective HPK1 inhibitors, alone or in combination with other immunotherapies like checkpoint blockades, holds significant promise for the treatment of cancer.

References

Evaluating HPK1 Antagonist-1 Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of a representative Hematopoietic Progenitor Kinase 1 (HPK1) antagonist against a panel of related kinases. The experimental data presented herein is based on publicly available information for potent and selective HPK1 inhibitors, serving as a surrogate for "HPK1 antagonist-1" to illustrate a typical kinase selectivity profile. Detailed methodologies for the key experiments are provided to enable researchers to design and interpret their own studies.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[4][5] A critical aspect in the development of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity or confound experimental results. This guide presents a comparative analysis of a representative HPK1 inhibitor's potency and selectivity against other kinases, particularly within the closely related MAP4K family.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of a well-characterized HPK1 inhibitor, "Compound K," against HPK1 and a panel of other kinases. This data is representative of the type of selectivity profile that would be generated for "this compound". A lower IC50 value indicates greater potency.

Kinase TargetIC50 (nM)
HPK1 (MAP4K1) 2.6
GLK (MAP4K3)140
MINK1 (MAP4K6)230
TNIK (MAP4K7)>1000

Data is derived from publicly available information for the representative HPK1 inhibitor "Compound K" and is for illustrative purposes.

Mandatory Visualizations

The following diagrams illustrate the HPK1 signaling pathway and a general workflow for determining kinase inhibitor selectivity.

HPK1_Signaling_Pathway TCR TCR Activation SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 TCR->HPK1 Activates T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Degradation Signal Termination (Degradation) pSLP76->Degradation Antagonist This compound Antagonist->HPK1 Inhibits

Caption: HPK1 signaling pathway in T-cell receptor activation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Prepare serial dilutions of This compound in DMSO. Incubation Kinase Reaction Incubate kinase, substrate, and antagonist at various concentrations. Compound_Prep->Incubation Reagent_Prep Reagent Preparation Prepare kinase, substrate, and ATP solutions. Reagent_Prep->Incubation Initiation Reaction Initiation Add ATP to start the reaction. Incubation->Initiation Detection Signal Detection Add detection reagent (e.g., ADP-Glo) and measure signal (luminescence). Initiation->Detection Data_Processing Data Normalization Calculate percent inhibition relative to controls. Detection->Data_Processing IC50_Calc IC50 Determination Fit data to a dose-response curve to calculate IC50 values. Data_Processing->IC50_Calc

Caption: Experimental workflow for a biochemical kinase inhibition assay.

Experimental Protocols

Biochemical Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely correlated with the degree of kinase inhibition.

Methodology:

  • Compound Preparation: A stock solution of "this compound" is prepared in 100% DMSO. A 10-point, 3-fold serial dilution is then performed to generate a range of concentrations.

  • Kinase Reaction: The assay is performed in a 384-well plate. The purified recombinant kinase (e.g., HPK1, GLK, MINK1), a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the diluted antagonist are added to the wells. The reaction is initiated by the addition of ATP. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Signal Detection: After a defined incubation period (e.g., 60 minutes at room temperature), a reagent to stop the kinase reaction and deplete the remaining ATP is added. Subsequently, a detection reagent is added to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The data is normalized to high (DMSO vehicle) and low (no enzyme) controls. The percent inhibition is plotted against the logarithm of the antagonist concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular HPK1 Inhibition Assay (p-SLP-76)

This assay measures the ability of an inhibitor to engage and inhibit HPK1 within a cellular context by quantifying the phosphorylation of its direct downstream substrate, SLP-76, at serine 376.

Principle: In T-cells, TCR activation leads to the activation of HPK1, which then phosphorylates SLP-76 at Ser376. Inhibition of HPK1 activity results in a decrease in the level of phosphorylated SLP-76 (p-SLP-76). This can be measured using various techniques, such as Western blotting or a sandwich ELISA.

Methodology (Sandwich ELISA):

  • Cell Culture and Treatment: A suitable T-cell line, such as Jurkat cells, is cultured. The cells are pre-incubated with various concentrations of "this compound" for 1-2 hours.

  • TCR Stimulation: The T-cell receptors are then stimulated to activate the HPK1 signaling pathway. This is typically done using anti-CD3/CD28 antibodies.

  • Cell Lysis: Following stimulation, the cells are lysed to release the intracellular proteins.

  • ELISA: A sandwich ELISA is performed to quantify the amount of p-SLP-76. A capture antibody specific for total SLP-76 is coated on the plate. The cell lysate is then added, followed by a detection antibody that specifically recognizes p-SLP-76 (Ser376). The signal is typically generated by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: The absorbance is read on a plate reader. The reduction in the p-SLP-76 signal is plotted against the inhibitor concentration to determine the cellular IC50 value.

References

Benchmarking HPK1 Antagonist-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical tool compound HPK1 antagonist-1 against several clinical candidates targeting Hematopoietic Progenitor Kinase 1 (HPK1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathway and experimental workflows to offer a comprehensive resource for evaluating these immunomodulatory agents.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor signaling.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[1][2] this compound (also known as I-792) is a tool compound used in the study of cancer and immune diseases.[3] This guide places this compound in the context of publicly disclosed clinical candidates by comparing their reported preclinical performance.

Comparative Analysis of Preclinical Data

The following tables summarize available quantitative data for this compound and leading clinical candidates. It is important to note that direct comparisons of IC50 and EC50 values should be approached with caution, as variations in assay conditions can influence results.

In Vitro Activity: Biochemical and Cellular Potency
Compound NameAlias(es)Biochemical IC50 (HPK1)Cellular pSLP-76 Inhibition (IC50)IL-2 Release (EC50)
This compound I-792Data not publicly availableData not publicly availableData not publicly available
BGB-15025 1.04 nMPotent inhibition demonstratedInduces IL-2 production in T cells
CFI-402411 4.0 ± 1.3 nMBiologically effective concentrations demonstrated in patientsPreclinical studies show disruption of abnormal cytokine expression
GRC 54276 Sub-nanomolar potencyStrong target engagement demonstratedInduces IL-2 and IFN-γ production
NDI-101150 0.7 nM72 ng/mL (in ex-vivo stimulated whole blood)Induces IL-2 and IFN-γ production

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

HPK1 Signaling Pathway in T-Cells

The diagram below illustrates the central role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76, leading to the attenuation of the immune response. HPK1 inhibitors block this step, thereby enhancing T-cell activation.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 recruits downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->downstream pSLP76 pSLP-76 (Inactive) HPK1->pSLP76 phosphorylates HPK1_inhibitor This compound & Clinical Candidates HPK1_inhibitor->HPK1 inhibits pSLP76->downstream inhibits activation T-Cell Activation (↑ IL-2, ↑ IFN-γ) downstream->activation

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

General Experimental Workflow for Preclinical Evaluation of an HPK1 Inhibitor

This workflow outlines the typical sequence of experiments performed to characterize and validate a novel HPK1 inhibitor, from initial biochemical assays to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation arrow arrow biochemical Biochemical Assay (HPK1 Kinase Assay) Determine IC50 cellular Cellular Assay (pSLP-76 Inhibition) Determine IC50/EC50 biochemical->cellular functional Functional Assay (Cytokine Release, e.g., IL-2) Determine EC50 cellular->functional pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) (e.g., pSLP-76 in splenocytes) functional->pk_pd efficacy Efficacy Studies (Syngeneic Mouse Tumor Models) Tumor Growth Inhibition (TGI) pk_pd->efficacy combo Combination Studies (e.g., with anti-PD-1) Synergistic Efficacy efficacy->combo

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of HPK1 Antagonist-1

Author: BenchChem Technical Support Team. Date: November 2025

Given the biological potency of kinase inhibitors, all materials contaminated with HPK1 antagonist-1 should be treated as hazardous chemical waste. The primary objective is to prevent its release into the environment and to ensure the safety of all laboratory personnel. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1][2][3]

Key Hazard Information from Related HPK1 Inhibitors

To inform a cautious approach to handling and disposal, the following table summarizes hazard classifications for similar HPK1 inhibitors. This data should be considered as guidance in the absence of specific information for this compound.

CompoundGHS Hazard StatementsKey Recommendations
Hpk1-IN-21 H302: Harmful if swallowed. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.Handle as a substance with acute oral toxicity and as a significant environmental hazard.[1]
Hpk1-IN-8 H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.[4]
HPK1 inhibitor 1 H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.Avoid release to the environment. Dispose of contents/ container to an approved waste disposal plant.
Hpk1-IN-16 (surrogate for Hpk1-IN-43 & Hpk1-IN-4) Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.Avoid release to the environment. Dispose of at an approved hazardous waste disposal plant.

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste generated from research activities involving this compound.

1. Personal Protective Equipment (PPE): Before beginning any waste handling procedures, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.

2. Waste Identification and Segregation: Proper segregation of waste streams is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (e.g., gloves, lab coats).

    • Contaminated lab supplies (e.g., pipette tips, centrifuge tubes, weigh boats, bench paper).

  • Liquid Waste:

    • Stock solutions of this compound (typically in solvents like DMSO).

    • Aqueous solutions from experimental assays (e.g., cell culture media, buffer solutions).

    • Organic solvent waste from extraction or purification steps.

  • Sharps Waste:

    • Contaminated needles, syringes, and razor blades.

3. Waste Collection and Storage:

  • Containers: Use separate, clearly labeled, and chemically compatible containers for each waste stream. Plastic is often preferred for waste storage. Containers must be in good condition, with secure, leak-proof closures.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols. The date of waste accumulation should also be included.

  • Storage Location (Satellite Accumulation Area): Store waste containers in a designated, well-ventilated, and secure area at or near the point of generation. This area should have secondary containment to catch any potential leaks.

4. Specific Disposal Procedures:

  • Solid Waste: Place all solid waste contaminated with this compound into a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a sealed, leak-proof container. Do not pour any solutions containing this compound down the drain.

  • Empty Containers: "Empty" containers that held this compound must be properly managed. A common procedure is to triple rinse the container with a suitable solvent (e.g., DMSO). The collected rinseate must be disposed of as hazardous liquid waste. After rinsing, deface or remove the original label and remove the cap before disposing of the container as regular trash, in accordance with institutional guidelines.

  • Sharps Waste: Place all contaminated sharps directly into a designated sharps container to prevent accidental punctures.

5. Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Laboratory personnel should be trained on these proper waste handling and disposal procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.

HPK1_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_collection Collect in Designated Container start Waste Generation (this compound) solid Solid start->solid e.g., PPE, labware liquid Liquid start->liquid e.g., solutions, rinseate sharps Sharps start->sharps e.g., needles solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Puncture-Resistant Sharps Container sharps->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange EHS Waste Pickup storage->ehs_pickup final_disposal Proper Final Disposal (by EHS) ehs_pickup->final_disposal

This compound Disposal Workflow Diagram.

References

Safeguarding Research: A Comprehensive Guide to Handling HPK1 Antagonist-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for the handling, use, and disposal of HPK1 Antagonist-1 are critical for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides immediate and essential information for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to directly address operational questions. Adherence to these protocols is paramount when working with this potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Personal Protective Equipment (PPE): A Multi-Laden Defense

The consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure to this compound. Given its potential biological activity, a comprehensive PPE strategy is mandatory. The required level of protection varies depending on the specific handling procedure.

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.• Disposable, back-closing gown is preferred.• ANSI Z87.1 certified.
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection• Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for "this compound" may not be universally available, analogous compounds such as Hpk1-IN-16 are classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Due to the potent biological nature of HPK1 inhibitors, all compounds in this class should be handled with a high degree of caution, assuming potential for toxicity.

Operational Plan: From Receipt to Disposal

A stringent operational plan is crucial to minimize exposure and maintain a safe laboratory environment.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. This compound is typically stored at -20°C. Always confirm the recommended storage conditions on the product vial or datasheet. Store the compound in a clearly labeled, designated, and secure location away from incompatible materials.

Handling Procedures

Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within a certified chemical fume hood or a powder containment hood. The work surface should be covered with absorbent, disposable bench paper.

Weighing and Aliquoting: All handling of solid this compound must be conducted in a chemical fume hood or powder containment hood to prevent inhalation.[2] Use dedicated spatulas and weighing boats. After use, decontaminate all equipment with an appropriate solvent (e.g., 70% ethanol).

Solution Preparation: The preparation of this compound solutions should also be performed in a chemical fume hood.[2] To avoid splashing, slowly add the solvent to the solid compound. It is advisable to prepare a concentrated stock solution and then create working dilutions. This minimizes the frequency of handling the solid compound.

Emergency Procedures

Immediate and appropriate response to accidental exposure is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Inform others in the vicinity and the laboratory safety officer.

  • Contain: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, absorb it with an inert material such as vermiculite or sand.

  • Clean: While wearing appropriate PPE, collect the contained spill material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous chemical waste.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area weighing Weighing and Aliquoting (Solid Form) prep_area->weighing Proceed to Handling solution_prep Solution Preparation weighing->solution_prep in_vitro In Vitro Assays solution_prep->in_vitro in_vivo In Vivo Studies solution_prep->in_vivo solid_waste Solid Waste Collection in_vitro->solid_waste liquid_waste Liquid Waste Collection in_vitro->liquid_waste in_vivo->solid_waste in_vivo->liquid_waste final_disposal Dispose as Hazardous Waste solid_waste->final_disposal liquid_waste->final_disposal

Safe Handling Workflow

The HPK1 Signaling Pathway and the Role of its Antagonists

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell activation. Understanding its signaling pathway is key to comprehending the mechanism of action of HPK1 antagonists.

Upon engagement of the T-cell receptor (TCR) with an antigen, HPK1 is recruited to a signaling complex at the cell membrane. Within this complex, HPK1 becomes activated and proceeds to phosphorylate downstream targets, most notably the adaptor protein SLP-76. This phosphorylation event marks SLP-76 for ubiquitination and subsequent degradation by the proteasome. The degradation of SLP-76 dampens the T-cell activation signal, effectively acting as an intracellular immune checkpoint.

HPK1 antagonists are small molecules designed to inhibit the kinase activity of HPK1. By blocking HPK1, these antagonists prevent the phosphorylation and subsequent degradation of SLP-76. This leads to sustained TCR signaling, enhanced T-cell effector functions, and increased production of cytokines like Interleukin-2 (IL-2).

HPK1_Signaling_Pathway HPK1 Negative Regulation of T-Cell Activation TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Recruits & Activates HPK1_active Active HPK1 HPK1->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 Phosphorylated SLP-76 SLP76->pSLP76 T_cell_activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_cell_activation Promotes Degradation Proteasomal Degradation pSLP76->Degradation Leads to Degradation->SLP76 Reduces HPK1_antagonist This compound HPK1_antagonist->HPK1_active Inhibits

HPK1 Signaling Pathway

Key Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of HPK1 antagonists.

In Vitro HPK1 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of an antagonist to inhibit the enzymatic activity of HPK1.

Materials:

  • Recombinant HPK1 enzyme

  • HPK1 substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of HPK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and read the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Cell-Based IL-2 Secretion Assay in Jurkat T-Cells

This assay assesses the effect of the antagonist on a key downstream function of T-cell activation.

Materials:

  • Jurkat T-cells

  • Complete RPMI medium

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Culture Jurkat T-cells in complete RPMI medium.

  • Plate the cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 16-24 hours to induce T-cell activation.

  • Collect the cell culture supernatants.

  • Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions to quantify the amount of secreted IL-2.

  • Generate a standard curve and calculate the concentration of IL-2 in each sample.

T-Cell Proliferation Assay using CFSE

This assay measures the ability of T-cells to proliferate upon stimulation, a hallmark of T-cell activation.

Materials:

  • Primary human or mouse T-cells

  • CellTrace™ CFSE Cell Proliferation Kit

  • Complete cell culture medium

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or antigens)

  • This compound

  • Flow cytometer

Procedure:

  • Isolate primary T-cells from peripheral blood or spleen.

  • Label the T-cells with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.

  • Culture the CFSE-labeled T-cells in the presence of various concentrations of this compound.

  • Stimulate the cells with anti-CD3/CD28 beads or a specific antigen to induce proliferation.

  • After 3-5 days, harvest the cells and analyze them by flow cytometry.

  • The CFSE fluorescence intensity will be halved with each cell division. Quantify the percentage of cells that have undergone division and the number of divisions they have completed.

In Vivo Syngeneic Mouse Tumor Model

This experiment evaluates the anti-tumor efficacy of the HPK1 antagonist in a living organism with a competent immune system.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16F10 melanoma)

  • This compound formulated for in vivo administration

  • Control vehicle

  • Optional: Anti-PD-1 or anti-PD-L1 antibodies for combination studies

Procedure:

  • Implant the syngeneic tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to establish and reach a predetermined size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1, and combination therapy).

  • Administer the treatments according to a predefined schedule (e.g., daily oral gavage for the antagonist and intraperitoneal injections for the antibody).

  • Measure the tumor volumes regularly (e.g., 2-3 times per week) using calipers.

  • Monitor the health and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry).

  • Compare the tumor growth rates between the different treatment groups to determine the efficacy of the HPK1 antagonist.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.